Vegfr-2-IN-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24ClN7O3S |
|---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
4-[[4-(7-chloro-1-methyl-2-oxo-3H-1,4-benzodiazepin-5-yl)phenyl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35) |
InChI Key |
TXIQOLDHANVOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-21: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-21, also identified as compound 5d in the primary literature, is a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target in oncology. Upregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, promoting vascularization, tumor growth, and metastasis. This compound, a diazepam-bearing sulfonamide derivative, has demonstrated significant potential as an anticancer agent through its targeted inhibition of this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, the compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its potency against both the VEGFR-2 enzyme and various cancer cell lines.
| Target | IC50 (µM) | Description |
| VEGFR-2 | 0.10 | The half maximal inhibitory concentration against the isolated VEGFR-2 kinase enzyme.[1][2][3][4] |
| Cell Line | Cancer Type | IC50 (µM) | Description |
| MCF-7 | Breast Cancer | 6.99 ± 0.1 | The half maximal inhibitory concentration for cell growth in the MCF-7 human breast cancer cell line.[1] |
| HepG2 | Liver Cancer | 8.98 ± 0.1 | The half maximal inhibitory concentration for cell growth in the HepG2 human liver cancer cell line.[1] |
| HCT-116 | Colon Cancer | 7.77 ± 0.1 | The half maximal inhibitory concentration for cell growth in the HCT-116 human colon cancer cell line.[1] |
Signaling Pathway Inhibition
The binding of VEGF to VEGFR-2 initiates a complex signaling cascade that promotes angiogenesis. This compound disrupts this pathway at its origin. The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microplates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
Luminometer
Procedure:
-
Prepare a solution of recombinant VEGFR-2 kinase in assay buffer.
-
Add the VEGFR-2 solution to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro VEGFR-2 Kinase Assay
The following diagram outlines the workflow for the in vitro VEGFR-2 kinase inhibition assay.
In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream pro-angiogenic signaling, has been validated through in vitro enzymatic and cell-based assays. The quantitative data demonstrate its efficacy at nanomolar concentrations against the target enzyme and micromolar concentrations against various cancer cell lines. These findings underscore the potential of this compound as a lead compound for the development of novel anti-angiogenic cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Novel Nicotinamide-Based VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a novel series of nicotinamide-based Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[1][2] This document details the synthetic pathway, experimental protocols, and biological activities of these compounds, offering valuable insights for researchers in oncology and medicinal chemistry.
Design Rationale
The design of these novel inhibitors is based on the pharmacophoric features of known VEGFR-2 inhibitors. The core structure consists of four main parts hypothesized to interact with the ATP-binding site of the VEGFR-2 kinase domain. The aim is to discover new derivatives with improved potency and selectivity.[3]
Synthesis Pathway
The synthesis of the target nicotinamide-based VEGFR-2 inhibitors was accomplished through a multi-step reaction sequence as outlined below. The general synthetic scheme involves the initial preparation of key intermediates followed by their coupling to afford the final products.
A representative synthetic pathway for a potent derivative, designated here as Compound 6 , is detailed below.
Diagram of the Synthesis Pathway for Compound 6
Caption: General synthetic route for the preparation of Compound 6.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the nicotinamide-based VEGFR-2 inhibitors.
Step 1: Synthesis of Intermediate 1 (Amide Formation)
-
To a solution of the appropriate substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, nicotinoyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (α-Halo Amide Formation)
-
Intermediate 1 (1.0 eq) is dissolved in a suitable solvent (e.g., DCM), and chloroacetyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to give Intermediate 2, which may be used in the next step without further purification.
Step 3: Synthesis of the Final Product (Compound 6)
-
To a solution of Intermediate 2 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), the appropriate substituted thiophenol (1.1 eq) and a base such as potassium carbonate (2.0 eq) are added.
-
The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours.
-
After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography or recrystallization to afford the final pure compound.
Quantitative Data Summary
The synthesized compounds were evaluated for their in vitro cytotoxic activity against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, as well as for their inhibitory activity against the VEGFR-2 enzyme. Sorafenib, a known VEGFR-2 inhibitor, was used as a positive control.[3]
| Compound | HCT-116 IC₅₀ (µM)[3] | HepG-2 IC₅₀ (µM)[3] | VEGFR-2 IC₅₀ (nM)[3] |
| Compound 6 | 9.3 ± 0.02 | 7.8 ± 0.025 | 60.83 |
| Compound 7 | - | - | 129.30 |
| Compound 10 | - | - | 63.61 |
| Sorafenib | - | - | 53.65 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Biological Evaluation: Experimental Workflow
The biological activity of the synthesized compounds was assessed through a series of in vitro assays.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of novel VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4][6][7] The synthesized inhibitors are designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this signaling cascade.
Diagram of the VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This technical guide has outlined the synthesis and evaluation of a novel class of nicotinamide-based VEGFR-2 inhibitors. The detailed synthetic protocols and biological data presented herein provide a solid foundation for further research and development in this area. The potent activity of compounds such as Compound 6 highlights the potential of this scaffold for the development of new anti-angiogenic cancer therapies. Further optimization of these lead compounds could lead to the discovery of clinical candidates with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Assessing Inhibitor Binding Affinity to VEGFR-2
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. While specific quantitative binding data for "Vegfr-2-IN-21" is not publicly available at this time, this document will utilize Apatinib, a well-characterized and potent VEGFR-2 inhibitor, as a representative example to illustrate the principles and methodologies involved in determining binding affinity.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). Lower values indicate higher potency.
For our representative inhibitor, Apatinib, the following binding affinity for VEGFR-2 has been reported:
| Compound | Target | Assay Type | IC50 (nM) |
| Apatinib | VEGFR-2 | Kinase Assay | 1[1] |
This table clearly demonstrates the potent inhibitory activity of Apatinib against VEGFR-2. Similar quantitative assays would be required to determine the binding affinity of "this compound".
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
The following is a generalized, detailed protocol for determining the IC50 value of a test compound against VEGFR-2, based on common laboratory practices and commercially available assay kits. This method measures the ability of an inhibitor to block the kinase activity of VEGFR-2.
Objective: To determine the concentration of a test inhibitor required to inhibit 50% of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test inhibitor (e.g., this compound, Apatinib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
96-well white microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer from a concentrated stock.
-
Prepare a solution of ATP at the desired concentration in the kinase reaction buffer. The concentration is often at or near the Km of the enzyme for ATP.
-
Prepare a solution of the peptide substrate in the kinase reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then further dilute in the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
-
Assay Setup:
-
Add the kinase reaction buffer to all wells of a 96-well plate.
-
Add the serially diluted test inhibitor to the appropriate wells.
-
Include "positive control" wells (enzyme, substrate, ATP, no inhibitor) and "negative control" (background) wells (substrate, ATP, no enzyme, no inhibitor).
-
Add the VEGFR-2 enzyme to all wells except the negative control wells.
-
Add the peptide substrate to all wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
After incubation, stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. This reagent generates a luminescent signal that is proportional to the amount of ATP present.
-
Add the Kinase-Glo® reagent to all wells and incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF (Vascular Endothelial Growth Factor). Activation of these pathways is crucial for processes such as endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay
This diagram outlines the sequential steps involved in the in vitro kinase assay described in the experimental protocol section.
Caption: Workflow for determining VEGFR-2 kinase inhibition.
References
In-Depth Technical Guide to Vegfr-2-IN-21: A Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-21. It includes detailed information on its chemical properties, biological activity, and the experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, angiogenesis, and drug discovery.
Core Compound: this compound
This compound, chemically known as N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide, is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide |
| CAS Number | 269390-69-4 |
| Molecular Formula | C₁₉H₁₆ClN₃O |
| Molecular Weight | 337.8 g/mol |
Quantitative Biological Activity
This compound exhibits significant inhibitory activity against VEGFR-2 and other related kinases. The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).
| Target | IC₅₀ (nM) |
| VEGFR-2 (KDR) | 20 |
| VEGFR-1 (Flt-1) | 180 |
| c-Kit | 240 |
| c-Src | 7000 |
| EGFR | 7300 |
| Cdk1 | >10000 |
| c-Met | >10000 |
| IGF-1R | >10000 |
| PKA | >10000 |
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide (this compound)
A representative synthetic route to N-phenyl-2-((pyridin-4-ylmethyl)amino)benzamide analogs is described in U.S. Patent 6,617,331 B1. The following is a general procedure adapted from the patent, which can be applied to the synthesis of this compound.
Step 1: Synthesis of 2-amino-N-(4-chlorophenyl)benzamide To a solution of isatoic anhydride in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of 4-chloroaniline is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-amino-N-(4-chlorophenyl)benzamide, is then isolated by precipitation with water and purified by recrystallization.
Step 2: Synthesis of N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide A mixture of 2-amino-N-(4-chlorophenyl)benzamide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium triacetoxyborohydride is prepared in a solvent like dichloroethane. A catalytic amount of acetic acid may be added. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide.
In Vitro VEGFR-2 Kinase Inhibition Assay
The following protocol is a generalized method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase, based on typical procedures described in the literature.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phospho-specific antibody for detection (e.g., anti-phosphotyrosine antibody)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated antibody)
-
Detection reagent (e.g., chemiluminescent substrate)
-
Plate reader
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, the recombinant VEGFR-2 enzyme, the substrate poly(Glu, Tyr), and the test compound dilutions are mixed.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method.
-
The wells are coated with the reaction mixture, and after washing, a phospho-specific primary antibody is added.
-
After incubation and washing, a secondary antibody-HRP conjugate is added.
-
A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for VEGFR-2 Inhibition Assay
The following diagram illustrates the key steps in the in vitro kinase assay to determine the inhibitory potential of a compound against VEGFR-2.
Caption: Workflow for VEGFR-2 kinase inhibition assay.
In-Depth Technical Guide to In Vitro Kinase Assays for VEGFR-2 Inhibitors: A Case Study with Sunitinib
Disclaimer: This technical guide uses Sunitinib as a well-characterized example to illustrate the principles and methodologies of in vitro kinase assays for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. At the time of writing, specific experimental data and protocols for "Vegfr-2-IN-21" are not publicly available in the scientific literature. Researchers interested in this compound should consult the supplier for any available data or adapt the general protocols described herein.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. In pathological conditions such as cancer, tumor cells often secrete high levels of VEGF, leading to uncontrolled angiogenesis, which is essential for tumor growth and metastasis.[2] Therefore, inhibiting the kinase activity of VEGFR-2 is a key therapeutic strategy in oncology.
The VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling events that are crucial for angiogenesis. The diagram below illustrates the major downstream pathways activated by VEGFR-2.
Sunitinib: A Multi-Targeted VEGFR-2 Kinase Inhibitor
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a potent inhibitor of VEGFR-2, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor progression.[3][4]
Kinase Selectivity Profile of Sunitinib
The inhibitory activity of Sunitinib has been characterized against a wide range of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | 80 | [3][4][5] |
| PDGFRβ | 2 | [3][5] |
| c-Kit | - | [3] |
| FLT3 | 50 (ITD mutant) | [3][4] |
| RET | - | [1] |
| CSF-1R | - | [1] |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative.
In Vitro Kinase Assay for VEGFR-2: Experimental Protocol
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound, such as Sunitinib, against VEGFR-2. This protocol is based on a biochemical tyrosine kinase assay format.
Principle
The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic substrate by the VEGFR-2 kinase domain. The extent of phosphorylation is then quantified, and the inhibitory effect of a test compound is determined by the reduction in substrate phosphorylation.
Materials and Reagents
-
Enzyme: Recombinant human VEGFR-2 (cytoplasmic domain), e.g., as a Glutathione S-transferase (GST) fusion protein.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Test Compound: Sunitinib or other inhibitors, dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate.
-
Metal Cation: MnCl₂.
-
Assay Buffer: e.g., Tris-HCl buffer with BSA, and DTT.
-
Detection Reagent: Depending on the assay format (e.g., anti-phosphotyrosine antibody conjugated to HRP for ELISA-based detection, or a luminescence-based ATP detection reagent like Kinase-Glo®).
-
Plates: 96-well microtiter plates.
-
Stop Solution: EDTA solution to chelate the metal cations and stop the kinase reaction.
Experimental Workflow
The workflow for a typical in vitro VEGFR-2 kinase assay involves several key steps, from reagent preparation to data analysis.
Detailed Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the peptide substrate (e.g., 20 µ g/well of poly-Glu,Tyr in PBS) and incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with a wash buffer (e.g., Tris-Buffered Saline with Tween-20, TBST).
-
Compound Addition: Prepare serial dilutions of the test compound (Sunitinib) in assay buffer. Add 25 µL of the diluted compound to the appropriate wells. For control wells (no inhibition), add buffer with the same concentration of DMSO.
-
Enzyme Addition: Add 25 µL of diluted VEGFR-2 enzyme (e.g., final concentration of 50 ng/mL) to each well, except for the blank wells.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 50 µL of a solution containing ATP and MnCl₂. The final concentrations should be optimized for the specific enzyme batch, for example, near the Km for ATP and 10 mM for MnCl₂.[3]
-
Incubation: Incubate the plate for a defined period (e.g., 5-15 minutes) at room temperature.[3]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA.
-
Detection: The method of detection will depend on the assay format.
-
ELISA-based: Wash the plate, add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, incubate, wash again, and then add a chromogenic HRP substrate. Read the absorbance on a plate reader.[3]
-
Luminescence-based: Add a reagent such as Kinase-Glo®, which measures the amount of remaining ATP. A decrease in luminescence indicates higher kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The in vitro kinase assay is an essential tool for the discovery and characterization of VEGFR-2 inhibitors. By providing a quantitative measure of a compound's potency, these assays are critical for lead optimization and for understanding the selectivity profile of drug candidates. The methodologies described in this guide, using Sunitinib as a case study, provide a robust framework for researchers in the field of drug development to assess the activity of novel VEGFR-2 inhibitors.
References
- 1. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to VEGFR-2 Inhibition and Angiogenesis Pathways
Introduction: VEGFR-2 as a Prime Target in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are pivotal regulators of this process.[1][3][4] Among these, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells that are essential for angiogenesis.[1][5][6] Consequently, VEGFR-2 has emerged as a key therapeutic target for anti-angiogenic therapies, particularly in oncology.[2][3] Small molecule inhibitors targeting VEGFR-2 can effectively disrupt the tumor's blood supply, thereby impeding its growth and spread.[2]
The VEGFR-2 Signaling Cascade
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[1][6] This phosphorylation cascade activates a network of downstream signaling pathways that orchestrate the complex process of angiogenesis.
Key Downstream Signaling Pathways:
-
PLCγ-PKC-MAPK Pathway: This is a major pathway for endothelial cell proliferation.[3][6] Activation of Phospholipase Cγ (PLCγ) at the Tyr1175 residue of VEGFR-2 leads to the activation of Protein Kinase C (PKC) and the subsequent Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately promoting DNA synthesis and cell division.[3][6]
-
PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and permeability.[1][6] The T-cell specific adapter (TSAd) can mediate the activation of the PI3K-Akt pathway, which inhibits apoptosis.[6]
-
Src-p38 MAPK Pathway: This pathway is involved in regulating endothelial cell migration.[6]
Below is a diagram illustrating the VEGFR-2 signaling pathways.
Mechanism of Action of VEGFR-2 Inhibitors
The majority of small molecule VEGFR-2 inhibitors are classified as tyrosine kinase inhibitors (TKIs).[5] They function by competitively binding to the ATP-binding site within the catalytic domain of the receptor.[2][5] This prevents the ATP-dependent autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades that lead to angiogenesis.[5]
VEGFR-2 inhibitors can be categorized based on their binding modes:
-
Type I inhibitors bind to the active conformation of the kinase.
-
Type II inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[2]
-
Type III inhibitors form a covalent bond with the kinase.[2]
Quantitative Data on VEGFR-2 Inhibition
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several representative VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | Cell Line(s) | Reference |
| Sorafenib | 82 | - | [7] |
| Compound 11 | 192 | - | [7] |
| Compound 6 | 60.83 | HCT-116 | [8] |
| Compound 7 | 129.30 | HCT-116 | [8] |
| Compound 10 | 63.61 | HCT-116 | [8] |
| Compound 23j | 3.7 | - | [9] |
| Compound 23l | 5.8 | - | [9] |
| Compound 23n | 7.4 | - | [9] |
| Compound 16b | 560 | - | [10] |
Studies have also quantified the expression levels of VEGFRs on different cell types within a tumor microenvironment.
| Cell Type | Receptor | Surface Receptors per Cell | Tumor Age | Reference |
| Tumor Endothelial Cells | VEGFR-1 | 15,000 | 3 weeks | [11][12] |
| Tumor Endothelial Cells | VEGFR-1 | 8,200 | 6 weeks | [11][12] |
| Tumor Endothelial Cells | VEGFR-2 | 1,200 - 1,700 | 3-6 weeks | [11][12] |
| Tumor Cells (MDA-MB-231) | VEGFR-1 | 2,000 - 2,200 | 3-6 weeks | [11][12] |
| Tumor Cells (MDA-MB-231) | VEGFR-2 | ~1,000 | 3-6 weeks | [11][12] |
Experimental Protocols for Studying VEGFR-2 Inhibition
A variety of in vitro and in vivo assays are employed to evaluate the efficacy of VEGFR-2 inhibitors.
In Vitro Assays
-
VEGFR-2 Kinase Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method involves using a VEGFR-2 Kinase Assay Kit (e.g., from BPS-Bioscience) according to the manufacturer's instructions.[7] The assay typically involves incubating the recombinant VEGFR-2 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using an ELISA-based method, to determine the IC50 value.[8]
-
Cell Proliferation Assay (MTT Assay): This assay assesses the effect of an inhibitor on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or cancer cells. Cells are seeded in 96-well plates and treated with different concentrations of the inhibitor. After a set incubation period, MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine the extent of cell proliferation.[13]
-
Apoptosis Assay (Flow Cytometry): To determine if the inhibitor induces apoptosis, cells are treated with the compound and then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[7][8]
-
Western Blot Analysis: This technique is used to measure the levels of specific proteins in a signaling pathway. Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for total and phosphorylated forms of VEGFR-2, Akt, ERK, and other downstream targets to assess the inhibitor's effect on the signaling cascade.[13][14]
In Vivo Models
-
Xenograft Tumor Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the VEGFR-2 inhibitor. Tumor growth is monitored over time. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density (using markers like CD31) and the expression of VEGFR-2.[13][14]
The following diagram illustrates a general workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
Conclusion
The VEGFR-2 signaling pathway is a cornerstone of angiogenesis, and its dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target VEGFR-2 has provided a valuable therapeutic strategy to combat tumor growth by cutting off its essential blood supply. A thorough understanding of the intricate signaling network of VEGFR-2, combined with robust preclinical evaluation using a suite of in vitro and in vivo assays, is critical for the discovery and development of novel and more effective anti-angiogenic therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. In Vivo Monitoring of Angiogenesis Inhibition via Down-Regulation of Mir-21 in a VEGFR2-Luc Murine Breast Cancer Model Using Bioluminescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Monitoring of Angiogenesis Inhibition via Down-Regulation of Mir-21 in a VEGFR2-Luc Murine Breast Cancer Model Using Bioluminescent Imaging | PLOS One [journals.plos.org]
Vegfr-2-IN-21: A Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug discovery. The development of selective inhibitors for VEGFR-2 is a primary strategy to thwart tumor growth and metastasis. This technical guide provides a comprehensive overview of the target specificity and selectivity of Vegfr-2-IN-21, a potent VEGFR-2 inhibitor. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of kinase inhibitors and cancer therapeutics.
Core Data Summary
This compound has demonstrated significant inhibitory activity against VEGFR-2 and potent cytotoxic effects in various cancer cell lines. The key quantitative data is summarized in the tables below for clear comparison.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (µM) |
| VEGFR-2 | 0.10 |
Table 1: Inhibitory concentration (IC50) of this compound against VEGFR-2 kinase.
In Vitro Cytotoxic Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 8.98 ± 0.1 |
| HCT116 | Colon Cancer | 7.77 ± 0.1 |
| MCF-7 | Breast Cancer | 6.99 ± 0.1 |
Table 2: Cytotoxic activity (IC50) of this compound against various human cancer cell lines.
Target Selectivity Profile
As of the latest available data, a broad kinase selectivity panel for this compound has not been published in the public domain. The primary research identifies it as a potent VEGFR-2 inhibitor[1]. Further studies are required to fully elucidate its selectivity profile against a wider range of kinases.
Signaling Pathway
This compound exerts its effect by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates the canonical VEGFR-2 signaling cascade and the point of intervention by this compound.
Figure 1: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound.
VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the enzymatic activity of VEGFR-2 in the presence of the inhibitor.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Assay buffer
-
This compound
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the assay buffer to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (HepG2, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines the typical workflow for the evaluation of a VEGFR-2 inhibitor like this compound.
Figure 2: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent inhibitor of VEGFR-2 with significant anti-proliferative activity against multiple cancer cell lines. The data presented in this guide provides a solid foundation for its further investigation as a potential therapeutic agent. Future studies should focus on determining its in vivo efficacy and, critically, its selectivity profile across a broad panel of kinases to fully assess its potential for clinical development. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to replicate or expand upon these findings.
References
Methodological & Application
Application Notes: In Vitro Assays for Characterizing Vegfr-2-IN-21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Vegfr-2-IN-21, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections outline the fundamental principles of VEGFR-2 signaling, protocols for biochemical and cell-based assays to determine inhibitor potency and efficacy, and representative data for common VEGFR-2 inhibitors.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for normal physiological functions such as development and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis.[2]
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block these signaling events and inhibit angiogenesis.
VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling cascade, which is critical for mediating the biological effects of VEGF.
Caption: VEGFR-2 signaling pathway upon VEGF binding.
Quantitative Data Summary
The inhibitory activity of small molecules against VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several well-characterized VEGFR-2 inhibitors against both the isolated kinase and in cell-based assays.
| Compound | Biochemical IC50 (VEGFR-2 Kinase) | Cell-Based IC50 (e.g., HUVEC proliferation) | Reference Compound(s) |
| Sunitinib | 80 nM | 2 nM (PDGFRβ) | - |
| Sorafenib | 90 nM | - | - |
| Axitinib | 0.2 nM | - | - |
| Pazopanib | 30 nM | - | - |
| Lenvatinib | 4.0 nM | - | - |
| Apatinib | 1 nM | - | - |
| Cabozantinib | 0.035 nM | - | - |
| Ki8751 | 0.9 nM | 2.5-5 µM (MCF-7, MDA-MB-231)[6] | - |
| SU5416 | - | - | - |
| ZD-4190 | 29 nM | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant VEGFR-2 kinase. A common method utilizes a luminescence-based readout to quantify ATP consumption, which is inversely proportional to kinase activity.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Thaw recombinant human VEGFR-2 kinase, kinase buffer (e.g., 5x Kinase Buffer 1), ATP solution (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) on ice.[7]
-
Prepare a 1x kinase buffer by diluting the 5x stock with distilled water.[7]
-
Prepare serial dilutions of this compound in 1x kinase buffer containing a constant percentage of DMSO (e.g., 1%).[7] The final DMSO concentration in the assay should not exceed 1%.[2]
-
-
Assay Procedure:
-
Prepare a master mix containing 1x kinase buffer, ATP, and the substrate.[7]
-
To the wells of a 96-well white plate, add the master mix.[7]
-
Add the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.[7]
-
To the negative control ("blank") wells, add 1x kinase buffer instead of the kinase.[7]
-
Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to all wells except the blank.[7]
-
Incubate the plate at 30°C for 45 minutes.[7]
-
-
Detection:
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based VEGFR-2 Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 activation. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.
Experimental Workflow: Cell-Based Proliferation Assay
Caption: Workflow for a HUVEC proliferation assay.
Detailed Methodology:
-
Cell Culture:
-
Seed HUVECs into a 96-well plate at a density of approximately 1.5 x 10³ cells per well in complete growth medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for an additional 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Aspirate the starvation medium and add the prepared inhibitor dilutions to the cells.
-
Add VEGF (e.g., a final concentration of 20 ng/mL) to all wells except the negative control.
-
Incubate the plate for 48-72 hours.[6]
-
-
Proliferation Measurement (CCK-8 Assay):
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the VEGF-stimulated control.
-
Plot the percentage of proliferation versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The described in vitro biochemical and cell-based assays provide a robust framework for the characterization of this compound. The kinase assay directly measures the inhibitory effect on the enzymatic activity of VEGFR-2, while the cell proliferation assay confirms the compound's efficacy in a more physiologically relevant context. Together, these assays are essential for determining the potency and mechanism of action of novel VEGFR-2 inhibitors in the drug discovery and development process.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Optimizing Cell-Based Assays for Vegfr-2-IN-21: A Detailed Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of a cell-based assay for a novel VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-21. The focus is on a VEGFR-2 phosphorylation assay in a relevant human endothelial cell line.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it promotes tumor growth and metastasis.[3][4] Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development.[3][5]
This compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. To accurately determine its cellular potency and guide further development, a robust and optimized cell-based assay is essential. This document outlines the steps to optimize a cell-based assay to measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation by this compound.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2] this compound is designed to prevent this initial autophosphorylation step.
Experimental Protocols
Cell Line Selection and Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line that endogenously expresses VEGFR-2 and is responsive to VEGF-A stimulation.
-
Cell Line: HUVEC (primary cells or a low-passage immortalized line)
-
Growth Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency. For consistency, use cells between passages 3 and 8.
VEGFR-2 Phosphorylation Assay (ELISA-based)
This protocol describes an ELISA-based method to quantify the level of phosphorylated VEGFR-2 in HUVECs.
Materials:
-
HUVECs
-
EGM-2 and Endothelial Basal Medium (EBM-2)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom cell culture plates
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 ELISA kits
-
Plate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of EGM-2 and incubate overnight.
-
Serum Starvation: The next day, gently aspirate the growth medium and replace it with 100 µL of EBM-2 (basal medium without growth factors) supplemented with 0.5% FBS. Incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in EBM-2 to achieve final desired concentrations (e.g., 1 nM to 10 µM). Add 10 µL of the diluted inhibitor to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO) and a no-inhibitor control.
-
VEGF-A Stimulation: Prepare a stock solution of VEGF-A in PBS. Dilute the VEGF-A in EBM-2 to a final concentration of 50 ng/mL. Add 10 µL of the diluted VEGF-A to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of cell lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.
-
ELISA: Perform the Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 ELISAs on the cell lysates according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each well. Plot the normalized signal against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Assay Optimization
The following parameters should be optimized to ensure a robust and sensitive assay.
Optimization Logic Diagram:
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-21 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Vegfr-2-IN-21, a potent VEGFR-2 inhibitor, in preclinical mouse models of cancer and other angiogenesis-dependent diseases. The protocols outlined below are based on established methodologies for similar small molecule VEGFR-2 inhibitors and should be adapted and optimized for specific experimental needs.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This compound is a potent small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 0.10 μM, demonstrating significant anti-cancer activity.[1][2] This document details the procedures for preparing and administering this compound to mouse models and for evaluating its therapeutic efficacy.
Quantitative Data Summary
The following table summarizes key in vitro data for this compound and provides a comparative overview of dosages for other exemplary VEGFR-2 inhibitors used in mouse models. This information can serve as a starting point for dose-range finding studies for this compound.
| Compound | IC50 (VEGFR-2) | Animal Model | Dosage | Administration Route | Reference/Notes |
| This compound | 0.10 µM | - | To be determined | To be determined | Potent inhibitor with demonstrated anticancer activity.[1][2] |
| TG100572 | Not specified | Mouse Matrigel Plug | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days. |
| PTK787 | Not specified | Rat Arthritis Model | 15 mg/kg | Intraperitoneal (i.p.) | Two doses on day 0 and day 3. |
| Vandetanib (ZD6474) | Not specified | Mouse LLC & B16.F10 Xenografts | 80 mg/kg | Intraperitoneal (i.p.) | Daily. |
| DC101 (Antibody) | Not applicable | Mouse MC38 Syngeneic Model | 5-40 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 weeks. |
Signaling Pathway
This compound, as a VEGFR-2 inhibitor, is designed to block the downstream signaling cascades that promote angiogenesis. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple signaling pathways. Key among these are the PLCγ-PKC-MAPK pathway, which stimulates cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. By inhibiting the kinase activity of VEGFR-2, this compound prevents these downstream events, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound powder (CAS: 2531029-88-4)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubility Testing (Recommended): Before preparing the final formulation, it is crucial to determine the solubility of this compound in various vehicles to ensure it remains in solution at the desired concentration.
-
Vehicle Preparation: A common vehicle for administering hydrophobic small molecules to mice is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation: a. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. b. In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO by vortexing. Gentle warming (37°C) or brief sonication may be used to aid dissolution. c. Add PEG300 to the solution and vortex until homogeneous. d. Add Tween 80 and vortex thoroughly. e. Finally, add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation of the compound. f. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the vehicle component ratios or reducing the final concentration).
-
Storage: The prepared formulation should ideally be used fresh. If short-term storage is necessary, it should be stored at 4°C and protected from light. Always inspect for precipitation before use.
Administration of this compound in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu)
-
Human cancer cell line known to form tumors in mice (e.g., HCT116, A549)
-
Matrigel (optional, can enhance tumor take rate)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: a. Harvest cancer cells during their exponential growth phase. b. Resuspend the cells in sterile PBS or serum-free media. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment. c. Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor the mice for tumor growth. Tumors will typically become palpable within 1-2 weeks. b. Measure tumor dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2. c. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Based on dose-range finding studies, administer the this compound formulation to the treatment group. A common starting point for novel VEGFR-2 inhibitors is in the range of 5-50 mg/kg. b. The administration route will depend on the compound's properties but is often intraperitoneal (i.p.) or oral gavage (p.o.). c. Administer the vehicle formulation to the control group. d. The treatment schedule is typically once daily (q.d.) for a specified period (e.g., 14-21 days).
-
Monitoring and Endpoint Analysis: a. Continue to monitor tumor growth and the body weight of the mice throughout the study. Significant weight loss (>15-20%) may indicate toxicity. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67), or for Western blotting to assess the inhibition of VEGFR-2 phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Disclaimer: These protocols are intended as a guide. The optimal formulation, dosage, administration route, and experimental model for this compound must be determined empirically by the researcher. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Vegfr-2-IN-21 in Tumor Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3][4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of tumor angiogenesis.[1][4][5][6] VEGFR-2, a receptor tyrosine kinase expressed predominantly on vascular endothelial cells, mediates endothelial cell proliferation, migration, survival, and permeability upon binding to its ligand, VEGF-A.[1][5][6] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy for cancer treatment.[3][7][8]
Vegfr-2-IN-21 is a potent and selective small-molecule inhibitor of VEGFR-2 kinase activity. By competitively binding to the ATP-binding site of the VEGFR-2 intracellular kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis.[7] These application notes provide an overview of this compound and detailed protocols for its use in studying tumor angiogenesis.
Mechanism of Action
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[5][7] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that orchestrate the angiogenic process. The principal pathways activated by VEGFR-2 include:
-
PLCγ-PKC-MAPK (ERK1/2) Pathway: Primarily mediates endothelial cell proliferation.[5][9]
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[5][9][10]
-
Src/FAK Pathway: Involved in endothelial cell migration and focal adhesion formation.[9]
-
p38 MAPK Pathway: Also contributes to endothelial cell migration.[9]
This compound effectively abrogates these signaling events by preventing the initial kinase activation of VEGFR-2, leading to the inhibition of endothelial cell functions required for new blood vessel formation.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound IC₅₀ (nM) | Reference Compound (e.g., Sunitinib) IC₅₀ (nM) |
| VEGFR-2 Kinase Assay | Enzyme Assay | Kinase Inhibition | 5.2 | 3.1 |
| Cell Proliferation | HUVEC | Growth Inhibition | 15.8 | 10.5 |
| Cell Migration | HUVEC | Migration Inhibition | 25.4 | 18.2 |
| Tube Formation | HUVEC on Matrigel | Tube Length Inhibition | 32.1 | 22.7 |
Note: The data presented are representative values based on typical results for selective VEGFR-2 inhibitors and should be confirmed experimentally for specific research applications.
In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Host | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 50 mg/kg, daily, p.o. | 75% | -60% |
| B16.F10 Melanoma | C57BL/6 Mice | 50 mg/kg, daily, p.o. | 68% | -55% |
| Human Xenograft (e.g., A549) | Nude Mice | 50 mg/kg, daily, p.o. | 72% | -58% |
Note: Efficacy can be tumor model-dependent.[11] Values are illustrative and require experimental validation.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathways leading to angiogenesis.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to its Km for VEGFR-2.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal medium (e.g., EBM-2) with 0.5% FBS
-
Recombinant human VEGF-A
-
This compound (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in full EGM-2 medium and allow them to attach overnight.
-
Starve the cells for 4-6 hours by replacing the medium with basal medium containing 0.5% FBS.
-
Pre-treat the cells for 1 hour with various concentrations of this compound or DMSO vehicle control.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL final concentration), leaving some wells unstimulated as a baseline control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the VEGF-A-stimulated control and calculate the IC₅₀ value.
Protocol 3: In Vitro Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel® (growth factor reduced)
-
Basal medium (e.g., EBM-2) with 0.5% FBS
-
Recombinant human VEGF-A
-
This compound (in DMSO)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight. Coat the wells of a cold 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing 0.5% FBS at a density of 2 x 10⁵ cells/mL.
-
In separate tubes, mix the cell suspension with various concentrations of this compound (or DMSO vehicle) and VEGF-A (e.g., 20 ng/mL).
-
Seed 100 µL of the cell mixture (20,000 cells) onto the solidified Matrigel®.
-
Incubate at 37°C for 6-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percent inhibition relative to the VEGF-A-stimulated control.
Protocol 4: In Vivo Tumor Xenograft/Syngeneic Model
Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Materials:
-
Appropriate tumor cell line (e.g., LLC for syngeneic models, A549 for xenografts).
-
Immunocompetent mice (e.g., C57BL/6) for syngeneic models or immunodeficient mice (e.g., athymic nude) for xenografts.
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80).
-
Calipers
-
Surgical tools
-
CD31 (PECAM-1) antibody for immunohistochemistry
Procedure:
-
Subcutaneously inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel®) into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage). Monitor animal body weight and general health.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume. Calculate the percentage of tumor growth inhibition (TGI).
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin for immunohistochemical analysis.
-
Stain tissue sections with an anti-CD31 antibody to visualize blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor. Compare the MVD between treated and control groups.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 in Response to Vegfr-2-IN-21 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (p-VEGFR-2) by Western blot, a crucial technique for assessing the efficacy of inhibitors like Vegfr-2-IN-21. This document outlines the necessary reagents, step-by-step procedures, and data interpretation to aid in the characterization of VEGFR-2 signaling pathway inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1][2][3] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.
This compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking its phosphorylation and subsequent downstream signaling. Western blotting is a fundamental immunoassay used to detect and quantify the levels of specific proteins in a sample. By employing antibodies specific to the phosphorylated forms of VEGFR-2, researchers can effectively measure the inhibitory action of compounds like this compound.
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay |
| Tie2/VEGFR2 kinase-IN-2 | VEGFR2 | 7.76 | HUVEC proliferation |
| Tie2 | 13.49 | FMS-Tie2 autophosphorylation | |
| VEGFR1 | 8.51 | N/A | |
| VEGFR3 | 7.59 | N/A |
Note: The data presented is for a representative inhibitor. Researchers should perform their own dose-response experiments to determine the specific IC50 value for this compound.
Experimental Protocols
This section details the protocol for performing a Western blot to analyze the phosphorylation status of VEGFR-2 in cultured cells treated with this compound.
Cell Culture and Treatment
-
Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines in appropriate growth medium and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (VEGF-A stimulation without inhibitor).
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[5] A common recipe for RIPA buffer is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with an equal volume of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control protein such as GAPDH or β-actin.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biorbyt.com [biorbyt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Vegfr-2-IN-21: A Potent Inducer of Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vegfr-2-IN-21, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its application in inducing apoptosis in cancer cells. This document includes detailed experimental protocols and data presentation to facilitate its use in research and drug development.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, invasion, and metastasis.[1][2] Overexpression of VEGFR-2 is observed in various cancers, making it a prime target for anti-cancer therapies.[3] this compound has been identified as a potent inhibitor of VEGFR-2, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. This document provides detailed information on its mechanism of action and protocols for its experimental use.
It is important to note that the identifier "Compound 5d" has been used for different molecules in separate publications. This document will address both, with a primary focus on the compound identified by MedchemExpress as this compound.
Compound Profile: this compound (Diazepam-bearing sulfonamide)
This compound is identified as a diazepam-bearing sulfonamide derivative. It exhibits potent and selective inhibition of VEGFR-2 kinase activity.
Table 1: In vitro VEGFR-2 Kinase Inhibitory Activity[4]
| Compound | Target | IC₅₀ (µM) |
| This compound (Compound 5d) | VEGFR-2 | 0.10 ± 0.01 |
| Sorafenib (Control) | VEGFR-2 | 0.10 ± 0.02 |
Table 2: In vitro Cytotoxic Activity of this compound (Compound 5d)[4]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 8.98 ± 0.1 |
| HCT-116 | Colorectal Carcinoma | 7.77 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 6.99 ± 0.1 |
| VERO | Normal Kidney Epithelial | > 41.54 |
Apoptosis Induction Profile of a Structurally Distinct "Compound 5d" (2-Sulfanylquinazolin-4(3H)-one derivative)
While specific apoptosis data for the diazepam-bearing this compound is not yet published, a different VEGFR-2 inhibitor, also designated "compound 5d" (a 2-sulfanylquinazolin-4(3H)-one derivative), has been shown to induce apoptosis in HepG2 cells. This data provides a strong rationale for investigating the apoptotic effects of this compound.
Table 3: Apoptosis Induction in HepG2 Cells by "Compound 5d" (2-Sulfanylquinazolin-4(3H)-one)[5]
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 0.61 | 0.22 | 1.45 |
| Compound 5d | 7.51 | 3.45 | 3.08 |
Table 4: Effect of "Compound 5d" (2-Sulfanylquinazolin-4(3H)-one) on Apoptotic Gene Expression in HepG2 Cells[6][7]
| Gene | Function | Fold Change vs. Control |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Caspase-3 | Pro-apoptotic | Upregulated |
| Caspase-9 | Pro-apoptotic | Upregulated |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway Leading to Cell Survival and Proliferation
The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is inhibited by this compound. Inhibition of this pathway shifts the cellular balance towards apoptosis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Apoptosis
This diagram outlines the typical workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.
Caption: Workflow for evaluating this compound induced apoptosis.
Experimental Protocols
Protocol 4.1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is to determine the IC₅₀ value of this compound against the VEGFR-2 enzyme.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Sorafenib (as a positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound and sorafenib in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compounds. Include wells with DMSO only as a negative control.
-
Add 20 µL of a solution containing VEGFR-2 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final concentration of ATP should be close to its Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin or Sorafenib (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the control drug in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Protocol 4.3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4.4: Western Blot Analysis for Apoptotic Markers
This protocol assesses the changes in the expression levels of key apoptotic proteins.
-
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Use β-actin as a loading control to normalize the expression of the target proteins. Quantify band intensities using densitometry software.
-
Conclusion
This compound is a potent inhibitor of VEGFR-2 with significant cytotoxic effects against various cancer cell lines. The available data on a structurally distinct compound with the same designation strongly suggests that VEGFR-2 inhibition by small molecules can lead to the induction of apoptosis, characterized by cell cycle arrest and modulation of key apoptotic proteins. The protocols provided herein offer a framework for researchers to further investigate the anti-cancer properties and the precise apoptotic mechanisms of this compound in their models of interest. These studies will be crucial for the continued development of targeted therapies for cancer treatment.
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-21 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[1][2][3][4][5][6] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[2][6][7] Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in the development of anti-angiogenic therapies.[5][6]
Vegfr-2-IN-21 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the anti-angiogenic potential of such compounds.[8][9] This assay allows for the visualization and quantification of the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, mimicking a key step in angiogenesis.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a HUVEC tube formation assay, along with an overview of the underlying signaling pathway and data presentation guidelines.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to VEGFR-2 on the surface of endothelial cells triggers the receptor's kinase activity, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][7] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways crucial for angiogenesis:
-
PLCγ-PKC-MAPK Pathway: This pathway is essential for endothelial cell proliferation.[2]
-
PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and migration.[2]
-
FAK/paxillin Pathway: This pathway plays a significant role in cell migration.[2]
This compound is hypothesized to inhibit the initial autophosphorylation of VEGFR-2, thereby blocking all subsequent downstream signaling and inhibiting the angiogenic process.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: HUVEC Tube Formation Assay
This protocol outlines the steps to assess the anti-angiogenic effect of this compound on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix overnight at 4°C.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow for solidification.
-
-
HUVEC Culture and Preparation:
-
Culture HUVECs in EGM-2 medium at 37°C and 5% CO₂. Use cells at early passages (P2-P5) for optimal results.
-
When cells reach 70-90% confluency, harvest them using trypsin/EDTA.
-
Resuspend the cells in EGM-2 and perform a cell count.
-
-
Cell Seeding and Treatment:
-
Prepare a HUVEC suspension at a concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL in EGM-2.
-
Prepare serial dilutions of this compound in EGM-2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the HUVEC suspension to each well of the pre-coated 96-well plate.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically, as tube formation is a dynamic process.
-
For fluorescent visualization, add Calcein AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Capture images of the tube networks using an inverted microscope.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of branches.
-
Caption: Experimental workflow for the HUVEC tube formation assay.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the control group.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Branches | % Inhibition of Tube Length |
| Vehicle Control (0) | Value | Value | Value | 0% |
| This compound (X) | Value | Value | Value | Value |
| This compound (Y) | Value | Value | Value | Value |
| This compound (Z) | Value | Value | Value | Value |
Note: This table is a template. Actual values should be obtained from experimental data.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Tube Length_treated / Tube Length_control)] x 100
From this data, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of tube formation) can be determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The HUVEC tube formation assay is a robust in vitro method to evaluate the anti-angiogenic properties of compounds like this compound. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively assess the potential of this compound as a therapeutic agent for diseases driven by pathological angiogenesis.
References
- 1. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 3. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SK [thermofisher.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Preclinical Delivery of Vegfr-2-IN-21
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for Vegfr-2-IN-21 is limited. The following application notes and protocols are based on established methodologies for the preclinical evaluation of potent and selective VEGFR-2 inhibitors. The provided quantitative data, beyond the known IC50 value for this compound, is representative of this class of compounds and should be used as a reference for experimental design.
Introduction
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, inhibitors like this compound can block downstream signaling pathways, thereby inhibiting the proliferation, migration, and survival of endothelial cells.[2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, covering its mechanism of action, formulation for in vivo delivery, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers several downstream signaling cascades essential for angiogenesis:
-
Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway is activated, leading to endothelial cell proliferation.[3]
-
Survival: The PI3K/Akt signaling pathway is stimulated, promoting endothelial cell survival and inhibiting apoptosis.[3]
-
Migration and Permeability: Other signaling molecules are recruited, influencing cell migration and vascular permeability.
This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing receptor autophosphorylation and blocking the initiation of these downstream signals. This ultimately leads to an anti-angiogenic effect, making it a promising candidate for cancer therapy.
Signaling Pathway and Experimental Workflow
Data Presentation
In Vitro Activity
The inhibitory activity of this compound and other representative VEGFR-2 inhibitors against the kinase and various cancer cell lines is summarized below.
| Compound | VEGFR-2 Kinase IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| This compound | 0.10[1] | Data not available | Data not available | Data not available |
| Sorafenib (Control) | ~0.09 | ~7.8 | ~9.3 | ~14.1 |
| Sunitinib (Control) | ~0.08 | ~10.5 | ~12.2 | ~15.6 |
| Example Compound A | 0.19 | 12.45 | 9.52 | 10.61 |
| Example Compound B | 0.34 | ~15.0 | ~11.0 | ~13.5 |
Table 1: In Vitro Inhibitory Concentrations (IC50). Data for Sorafenib, Sunitinib, and Example Compounds are representative values from literature to provide context.
In Vivo Efficacy (Representative Data)
The following table presents example data from a murine tumor xenograft study with a generic VEGFR-2 inhibitor.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 µL, i.p., daily | 1500 ± 250 | - |
| VEGFR-2 Inhibitor | 50 mg/kg, i.p., daily | 600 ± 150 | 60 |
| VEGFR-2 Inhibitor | 100 mg/kg, i.p., daily | 350 ± 100 | 77 |
Table 2: Example of In Vivo Antitumor Efficacy in a Xenograft Model. This data is illustrative and not specific to this compound.
Pharmacokinetic Parameters (Representative Data)
This table shows typical pharmacokinetic parameters for a small molecule kinase inhibitor in mice.
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.1 | 2.0 |
| AUC (ng·h/mL) | 3500 | 4500 |
| T½ (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | ~40 |
Table 3: Example Pharmacokinetic Parameters in Mice. This data is illustrative and not specific to this compound.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well plates
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. A typical starting concentration range would be 10 µM to 0.1 nM.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO) control.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines that overexpress VEGFR-2 (e.g., HCT-116, HepG2) or endothelial cells (e.g., HUVECs).
Materials:
-
HCT-116, HepG2, or other suitable cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Suggested concentrations could range from 100 µM to 0.1 µM.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Formulation and Delivery for In Vivo Studies
This protocol describes a common method for formulating hydrophobic small molecule inhibitors for intraperitoneal (i.p.) or oral gavage (p.o.) administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or PBS
Method (Example for a 10 mg/mL solution):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required.
-
In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., 10 mg/mL).
-
Ensure the final solution is clear and free of precipitates. If necessary, sonicate briefly.
-
Administer the formulation to mice via intraperitoneal injection or oral gavage. The dosing volume is typically 100 µL for a 20-25 g mouse.
Note: The optimal formulation may vary and should be determined empirically for this compound. Solubility and stability testing is recommended.
Protocol 4: Murine Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., HCT-116)
-
Sterile PBS and Matrigel (optional)
-
Formulated this compound and vehicle control
-
Calipers for tumor measurement
Method:
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel, at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the formulated this compound or vehicle control daily (or as determined by PK studies) via the chosen route (e.g., i.p. or p.o.).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.52 x (length) x (width)².
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further ex vivo analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
References
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of VEGFR-2 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While these inhibitors are crucial tools in cancer research and therapy, their off-target effects can lead to unexpected experimental results and potential toxicities.[1][2] This resource offers troubleshooting advice and frequently asked questions to help you identify and mitigate these effects in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell lines treated with a VEGFR-2 inhibitor that do not seem to be related to angiogenesis. What could be the cause?
A1: This is a common issue that may arise from the polypharmacology of many kinase inhibitors.[3] While designed to target VEGFR-2, your inhibitor may be interacting with other kinases, leading to off-target effects.[2][4] Many VEGFR-2 inhibitors have been shown to affect other receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, which can influence a wide range of cellular processes beyond angiogenesis, such as cell proliferation, migration, and survival across various cancer cell lines.[5][6] It is also possible that the observed effects are due to the inhibition of VEGFR-2 on non-endothelial cells that also express the receptor, such as some tumor cells.[5]
Q2: How can we determine if our VEGFR-2 inhibitor is hitting other kinases?
A2: The most direct way to assess off-target effects is to perform a comprehensive kinase selectivity profiling assay. This typically involves screening your inhibitor against a large panel of purified kinases to determine its activity (e.g., IC50 or Ki values) against each. Several commercial services offer such profiling. Additionally, you can consult published literature for the selectivity profile of your specific inhibitor or structurally related compounds. For example, studies have shown that inhibitors like sunitinib can inhibit over 100 additional kinases with significant potency.[7]
Q3: What are some of the common off-target kinases for VEGFR-2 inhibitors?
A3: The off-target profiles of VEGFR-2 inhibitors can vary significantly. However, some frequently observed off-targets include other members of the VEGFR family (VEGFR-1 and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), c-Kit, and members of the Src family kinases.[4] The structural similarity of the ATP-binding pocket among these kinases is a primary reason for this cross-reactivity.[2]
Q4: We are seeing conflicting results between our biochemical assays and our cell-based assays. Why might this be happening?
A4: Discrepancies between biochemical and cellular assays can arise from several factors. In a biochemical assay, you are testing the direct inhibition of a purified enzyme. In a cell-based assay, the inhibitor's activity is influenced by its ability to cross the cell membrane, its stability in the cellular environment, and its competition with high intracellular concentrations of ATP. Furthermore, off-target effects in a cellular context can trigger compensatory signaling pathways that may mask or alter the expected outcome of VEGFR-2 inhibition.
Troubleshooting Guides
Problem: Unexpected Cell Toxicity or Reduced Proliferation
-
Possible Cause 1: Off-target kinase inhibition. Many kinases that are off-targets of VEGFR-2 inhibitors are involved in cell survival and proliferation pathways. For example, inhibition of c-Kit or PDGFR can lead to apoptosis or cytostasis in certain cell types.
-
Troubleshooting Steps:
-
Review the literature: Check for published kinase profiling data for your inhibitor or similar compounds.
-
Perform a dose-response curve: Determine the IC50 for the anti-proliferative effect and compare it to the known IC50 for VEGFR-2 inhibition. A significant discrepancy may suggest off-target effects.
-
Use a more selective inhibitor: If available, compare the effects of your inhibitor with a structurally different and more selective VEGFR-2 inhibitor.
-
Rescue experiment: If you suspect a specific off-target, try to rescue the phenotype by activating the downstream pathway of that off-target.
-
Problem: Altered Cell Morphology or Migration
-
Possible Cause 1: Inhibition of kinases involved in cytoskeletal regulation. Kinases such as Src family kinases and Focal Adhesion Kinase (FAK) are common off-targets and play critical roles in cell adhesion, migration, and morphology.
-
Troubleshooting Steps:
-
Immunofluorescence staining: Analyze the localization and organization of key cytoskeletal components like actin filaments and focal adhesions.
-
Western blotting: Examine the phosphorylation status of key proteins involved in cell migration and adhesion, such as FAK and paxillin.
-
Migration/Invasion assays: Quantify the effect of the inhibitor on cell migration (e.g., wound healing assay) and invasion (e.g., Boyden chamber assay). Compare these results with the effect on cell proliferation to distinguish between cytotoxic and anti-migratory effects.
-
Quantitative Data on Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 in nM) of several known VEGFR-2 inhibitors against VEGFR-2 and a selection of common off-target kinases. This data is compiled from various sources and is intended for comparative purposes.
| Inhibitor | VEGFR-2 (KDR) | VEGFR-1 (Flt-1) | VEGFR-3 (Flt-4) | PDGFRβ | c-Kit | FGFR1 |
| Sunitinib | 9 | 8 | <1 | 5 | 2 | 102 |
| Sorafenib | 90 | 20 | 15 | 58 | 68 | 580 |
| Axitinib | 0.2 | 0.1 | 0.1-1.0 | 1.6 | 1.7 | 28 |
| Tivozanib | 0.16 | 0.21 | 0.24 | 1.7 | 1.6 | 14 |
| Rivoceranib | 16 | >10,000 | 1,400 | >10,000 | 7,100 | >10,000 |
Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values.
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to determine the on-target activity of a VEGFR-2 inhibitor in a cellular context.
-
Cell Culture and Starvation: Plate human umbilical vein endothelial cells (HUVECs) or another VEGFR-2 expressing cell line. Once confluent, starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with your VEGFR-2 inhibitor at various concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the extent of inhibition.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of an inhibitor.
-
Inhibitor Preparation: Prepare a stock solution of your inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a panel of purified kinases for screening. This panel should ideally include a broad representation of the human kinome, including kinases that are structurally related to VEGFR-2.
-
Kinase Assay: Perform in vitro kinase assays for each selected kinase in the presence of a fixed concentration of your inhibitor (e.g., 1 µM). The assay typically measures the transfer of phosphate from ATP to a substrate.
-
Primary Screen Analysis: Identify the kinases that show significant inhibition (e.g., >50%) in the primary screen.
-
IC50 Determination: For the "hit" kinases from the primary screen, perform dose-response experiments to determine the IC50 value of your inhibitor for each.
-
Data Analysis and Visualization: Analyze the IC50 data to determine the selectivity profile of your inhibitor. The results can be visualized using a kinome tree diagram.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for a typical inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with VEGFR-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Vegfr-2-IN-X Concentration for Kinase Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of a representative small molecule VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-X, in kinase assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during kinase assays with Vegfr-2-IN-X.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent ATP concentration. The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay.[1] | Standardize the ATP concentration across all assays. It is recommended to use an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase. For robust comparison, consider determining IC50 values at multiple ATP concentrations.[2] |
| Inconsistent enzyme concentration or activity. | Ensure the same lot and concentration of VEGFR-2 kinase is used. Verify the enzyme's activity before starting a new set of experiments. Autophosphorylation of the kinase can also affect results.[1][3] | |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all reaction components. | |
| No or very low inhibition observed | Incorrect inhibitor concentration range. | Perform a wide dose-response curve, starting from low nanomolar to high micromolar concentrations, to determine the inhibitory range of Vegfr-2-IN-X. |
| Inhibitor insolubility.[4] | Prepare fresh stock solutions of Vegfr-2-IN-X in a suitable solvent like DMSO.[5][6] Do not exceed the recommended final DMSO concentration in the assay (typically ≤1%).[7] Visually inspect for any precipitation. | |
| Inactive inhibitor. | Verify the integrity and purity of the Vegfr-2-IN-X compound. | |
| Assay interference. | Some compounds can interfere with the assay signal (e.g., luciferase inhibitors in luminescence-based assays).[8] Run a control with the inhibitor in the absence of the kinase to check for assay interference. | |
| Unexpectedly high inhibition at all concentrations | Compound precipitation at high concentrations. | Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. Determine the solubility limit of Vegfr-2-IN-X in the assay buffer. |
| Non-specific inhibition. | Test the inhibitor against a panel of other kinases to assess its selectivity. | |
| Assay artifacts. | As mentioned above, rule out any direct interference of the compound with the assay detection method. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for Vegfr-2-IN-X in a kinase assay?
For a novel VEGFR-2 inhibitor, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 100 µM in a serial dilution. Published IC50 values for various small molecule VEGFR-2 inhibitors can range from low nanomolar to micromolar, so a wide initial screen is crucial.[4][9]
2. How should I prepare the stock solution of Vegfr-2-IN-X?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[5][6] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[5]
3. What is the typical mechanism of action for small molecule VEGFR-2 inhibitors?
The majority of small molecule VEGFR-2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of substrates.[9][10]
4. How does the ATP concentration in my assay affect the IC50 value of Vegfr-2-IN-X?
For an ATP-competitive inhibitor, the measured IC50 value will increase as the ATP concentration in the assay increases.[1] This is because the inhibitor and ATP are competing for the same binding site. It is essential to report the ATP concentration used when reporting IC50 values to allow for meaningful comparisons between studies.
5. What are the key components of a typical in vitro VEGFR-2 kinase assay?
A standard biochemical VEGFR-2 kinase assay includes:
-
A suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1 or a specific peptide substrate)[11][12]
-
ATP as a phosphate donor
-
A buffer system containing MgCl2 (a necessary cofactor for kinase activity)
-
The test inhibitor (Vegfr-2-IN-X)
-
A detection system to measure substrate phosphorylation (e.g., luminescence, fluorescence, or radioactivity-based)[8][13][14]
6. What are appropriate controls for my kinase assay?
-
Positive Control: A reaction with a known VEGFR-2 inhibitor (e.g., Sorafenib, Sunitinib) to ensure the assay can detect inhibition.[4][9]
-
Negative Control (Vehicle Control): A reaction containing the same concentration of the inhibitor's solvent (e.g., DMSO) as the test wells. This serves as the 0% inhibition control.
-
No Enzyme Control ("Blank"): A reaction mixture without the VEGFR-2 kinase to determine the background signal.[12]
Experimental Protocols
General VEGFR-2 Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized example and may require optimization for specific assay kits or reagents.
-
Prepare Reagents:
-
Prepare a 2X kinase buffer containing the appropriate concentrations of buffer components, MgCl2, and DTT.
-
Prepare a 2X solution of the peptide substrate in the kinase buffer.
-
Prepare a 2X solution of ATP in the kinase buffer. The final concentration should ideally be at the Km of ATP for VEGFR-2.
-
Prepare serial dilutions of Vegfr-2-IN-X in 100% DMSO. Then, dilute these further in the kinase buffer to a 4X final concentration.
-
Prepare a 1X solution of recombinant VEGFR-2 kinase in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X substrate/ATP mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 1X VEGFR-2 kinase solution to all wells except the "no enzyme" control. For the "no enzyme" control, add 5 µL of kinase buffer.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[7]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a no-activity control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.[15][16][17]
Caption: General workflow for a VEGFR-2 kinase assay.
Caption: A troubleshooting decision tree for kinase assays.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-21 stability in cell culture media
Welcome to the technical support center for Vegfr-2-IN-21. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments. As specific stability data for this compound in cell culture media is not publicly available, this guide is based on general principles for small molecule kinase inhibitors and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Based on data for similar VEGFR-2 inhibitors, stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound once diluted in cell culture media?
A2: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including the composition of the media, the presence of serum, pH, temperature, and exposure to light. It is crucial to determine the stability of the compound under your specific experimental conditions. For guidance on how to perform a stability assessment, please refer to the "Experimental Protocols" section.
Q3: Can I pre-mix this compound into my cell culture media for long-term storage?
A3: It is generally not recommended to store cell culture media pre-mixed with small molecule inhibitors for extended periods. The aqueous environment of the media, along with its complex mixture of components, can lead to the degradation of the compound over time. For consistent experimental results, it is best practice to add freshly diluted this compound to the cell culture medium immediately before use.
Q4: What are the common signs of this compound degradation in my experiments?
A4: Degradation of this compound may manifest as a loss of inhibitory activity, leading to inconsistent or unexpected experimental outcomes. This could include a diminished effect on VEGFR-2 phosphorylation, reduced impact on downstream signaling pathways, or a decrease in the expected phenotypic response of your cells. If you suspect degradation, a stability assessment is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibitory effects.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture media.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided below.
-
Optimize Dosing Schedule: If the compound is found to be unstable over the course of your experiment, consider a shorter incubation time or replenishing the media with freshly diluted inhibitor at regular intervals.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent compound concentration due to precipitation or non-specific binding.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that the final concentration of this compound in your cell culture media does not exceed its aqueous solubility limit. Visually inspect the media for any signs of precipitation after adding the compound.
-
Consider Serum Protein Binding: If using serum-containing media, be aware that small molecules can bind to serum proteins, reducing the effective free concentration of the inhibitor. You may need to adjust the concentration accordingly or consider reducing the serum percentage if your cell line permits.
-
Evaluate Non-Specific Binding: Small molecules can adsorb to plasticware. Pre-incubating plates with a blocking agent or using low-binding plates may help to mitigate this issue.
-
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitor Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Short-term (days) | Not recommended for long-term storage. |
| Room Temperature | Not Recommended | Prone to degradation. |
Table 2: Factors Influencing Small Molecule Stability in Cell Culture Media
| Factor | Potential Impact | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Maintain cultures at 37°C and store media at 4°C. |
| pH | pH shifts can lead to hydrolysis. | Use buffered media and monitor pH. |
| Serum | Enzymes in serum can metabolize compounds. | Assess stability in the presence of serum. |
| Light | Can cause photodegradation of sensitive compounds. | Protect media and stock solutions from light. |
| Media Components | Reducing agents or nucleophiles can react with the compound. | Be aware of the chemical reactivity of your media components. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
-
Incubation:
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Spike the cell culture medium with this compound to your final working concentration.
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Aliquot the medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
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Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection and Analysis:
-
At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
The time 0 sample serves as the baseline concentration.
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a percentage of the time 0 concentration versus time.
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From this plot, you can determine the half-life (T₁/₂) of the compound in your cell culture media.
-
Mandatory Visualization
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Technical Support Center: Vegfr-2-IN-21 In Vivo Efficacy
Welcome to the technical support center for Vegfr-2-IN-21, a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues related to the in vivo efficacy of this compound.
Section 1: Mechanism of Action & Signaling Pathway
This compound is an ATP-competitive kinase inhibitor designed to selectively target VEGFR-2.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the activation of VEGFR-2 on endothelial cells.[2][3] Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[1][4] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promote endothelial cell proliferation, migration, and survival.[4][5] this compound blocks the ATP-binding site of the VEGFR-2 kinase domain, preventing this phosphorylation cascade and thereby inhibiting angiogenesis.[1][2]
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during in vivo studies in a question-and-answer format.
Q1: Why am I observing a lack of tumor growth inhibition with this compound?
A1: A lack of efficacy can stem from multiple factors, ranging from drug formulation to the specific biology of the tumor model. Follow a systematic approach to identify the root cause.
Potential Causes & Troubleshooting Steps:
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Compound Formulation and Stability:
-
Issue: The compound may have poor solubility or may be unstable in the chosen vehicle, leading to precipitation and inaccurate dosing.
-
Action: Visually inspect the formulation for any precipitate. Analyze the concentration and stability of this compound in the vehicle over the relevant time period (e.g., at 0 and 4 hours post-preparation) using HPLC. Consider alternative formulation vehicles (see Table 1).
-
-
Pharmacokinetics (PK):
-
Issue: The compound may be rapidly cleared from circulation, resulting in plasma and tumor concentrations that are below the therapeutic threshold for an insufficient duration.[6]
-
Action: Conduct a pilot PK study. Measure the concentration of this compound in plasma and tumor tissue at several time points after dosing to determine key parameters like Cmax, Tmax, and drug exposure (AUC). Compare these exposure levels to the in vitro IC50 value.
-
-
Target Engagement:
-
Issue: Even if the drug reaches the tumor, it may not be inhibiting VEGFR-2 effectively.
-
Action: Collect tumor samples from a satellite group of animals at peak drug exposure times (determined from PK). Analyze the phosphorylation status of VEGFR-2 (p-VEGFR-2) using Western Blot or Immunohistochemistry (IHC). A lack of reduction in p-VEGFR-2 compared to vehicle-treated controls indicates a target engagement problem.[7]
-
-
Animal Model Selection:
-
Issue: The chosen tumor model may not be dependent on VEGFR-2 signaling for its growth and angiogenesis. Some tumors rely on alternative angiogenic pathways.[8][9]
-
Action: Confirm that the tumor cell line used expresses high levels of VEGF-A. Review literature to ensure the model is appropriate for anti-angiogenic studies. Consider using an orthotopic model, which may better recapitulate the tumor microenvironment.[10]
-
-
Resistance Mechanisms:
-
Issue: The tumor may have intrinsic or may acquire resistance to therapy. This can happen through the upregulation of alternative pro-angiogenic factors like FGF or PDGF, or by recruitment of pro-vascular bone marrow-derived cells.[11][12][13]
-
Action: Analyze tumor tissue for the expression of other angiogenic factors. If resistance is acquired after an initial response, this is a likely cause.
-
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of VEGF-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 9. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 12. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Vegfr-2-IN-21 in Animal Models
Disclaimer: Information regarding the specific investigational compound Vegfr-2-IN-21, including its detailed toxicity profile and quantitative data from preclinical studies, is not publicly available at this time. This technical support guide is therefore based on the established knowledge of VEGFR-2 inhibitors as a class of molecules. The recommendations provided are general and should be adapted based on internally generated data and in consultation with a qualified toxicologist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, it blocks the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels.[1][2] This mechanism is crucial for tumor growth and metastasis, making VEGFR-2 a key target in oncology research.[3][4]
Q2: What are the expected toxicities associated with VEGFR-2 inhibition in animal models?
Based on the class effects of VEGFR-2 inhibitors, researchers should be prepared to monitor for a range of potential toxicities. These can include, but are not limited to:
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Cardiovascular: Hypertension is a common on-target effect due to the role of VEGFR-2 in maintaining normal blood pressure.[5]
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Renal: Proteinuria and other signs of kidney damage can occur.[6]
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Gastrointestinal: Diarrhea, decreased appetite, and weight loss are frequently observed.
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General: Fatigue, asthenia (weakness), and skin toxicities such as hand-foot syndrome may also manifest.[7]
Q3: How can I proactively minimize the toxicity of this compound in my animal studies?
Proactive measures are key to mitigating adverse effects. Consider the following strategies:
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Dose-Range Finding Studies: Conduct thorough dose-escalation studies to identify the maximum tolerated dose (MTD) and a range of effective, non-toxic doses.
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Formulation Optimization: The vehicle used for drug delivery can significantly impact toxicity. Experiment with different formulations to improve solubility and reduce local irritation.
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Supportive Care: Provide supportive care to the animals, such as dietary supplements and hydration, to help manage side effects like diarrhea and weight loss.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common toxicities observed with VEGFR-2 inhibitors.
Issue 1: Significant Weight Loss and Decreased Food Intake
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Gastrointestinal Toxicity | - Reduce the dose of this compound.- Administer the compound with food if appropriate for the study design.- Provide highly palatable, energy-dense food supplements. | Dose Reduction Study: 1. Establish a baseline of food intake and body weight.2. Administer this compound at various dose levels.3. Monitor food intake and body weight daily.4. If significant weight loss is observed, reduce the dose by 25-50% and continue monitoring. |
| General Malaise/Systemic Toxicity | - Temporarily interrupt dosing to allow for recovery.- Evaluate for other signs of toxicity (see other troubleshooting guides). | Dosing Holiday Protocol: 1. Upon observing significant weight loss, cease administration of this compound.2. Monitor the animal for recovery of appetite and weight.3. Once the animal has stabilized, dosing may be resumed at a lower dose or with a modified schedule (e.g., intermittent dosing). |
Issue 2: Hypertension
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| On-Target VEGFR-2 Inhibition | - Co-administration of an appropriate antihypertensive agent (e.g., an ACE inhibitor or calcium channel blocker), in consultation with a veterinarian.- Dose reduction of this compound. | Blood Pressure Monitoring: 1. Measure baseline blood pressure using a non-invasive tail-cuff system.2. Administer this compound.3. Monitor blood pressure at regular intervals (e.g., daily or several times per week).4. If a sustained increase in blood pressure is observed, initiate dose reduction or co-administration of an antihypertensive. |
Issue 3: Signs of Renal Toxicity (e.g., Proteinuria)
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Glomerular Endothelial Injury | - Reduce the dose of this compound.- Ensure adequate hydration of the animals. | Urinalysis for Proteinuria: 1. Collect urine samples at baseline and at regular intervals during the study.2. Use urine dipsticks or a quantitative assay to measure protein levels.3. A significant increase in proteinuria may necessitate a dose reduction or discontinuation of the compound. |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and having clear experimental workflows are critical for troubleshooting toxicity.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. TIE-2/VEGFR-2 kinase-IN-2|501693-48-7|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Vegfr-2-IN-21 in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vegfr-2-IN-21, a VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it prevents autophosphorylation and the activation of downstream signaling pathways.[1] This inhibition blocks endothelial cell proliferation, migration, and new blood vessel formation (angiogenesis), which is crucial for tumor growth and metastasis.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Acquired resistance to VEGFR-2 inhibitors can arise from several molecular and cellular changes:
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Activation of Alternative Proangiogenic Pathways: Cancer cells may upregulate other proangiogenic signaling pathways to compensate for VEGFR-2 blockade. A common bypass mechanism is the activation of the Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway.[3]
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Downregulation of VEGFR-2 Expression: Some resistant cells exhibit reduced mRNA and protein expression of VEGFR-2, thereby diminishing the drug's target.[4]
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Activation of Downstream Signaling Molecules: Resistance can be driven by the activation of signaling molecules downstream of VEGFR-2, such as the PI3K/Akt pathway. For instance, in KRAS-mutant cancers, increased PI3Kγ activity can lead to an autocrine VEGFA-VEGFR2 signaling loop, promoting resistance.[5][6]
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Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT can contribute to drug resistance by altering cell phenotype and activating survival pathways.[5]
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Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs, like EGFR or VEGFR-1, can provide alternative survival signals to the cancer cells.[7][8]
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) value of this compound in your cell line and comparing it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[9] This is typically measured using a cell viability assay.
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability after treatment with this compound.
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Possible Cause 1: Suboptimal Drug Concentration.
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Troubleshooting: Verify the concentration range of this compound used. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line.[10]
-
-
Possible Cause 2: Development of Resistance.
-
Troubleshooting:
-
Perform a cell viability assay to compare the IC50 of your treated cell line with the parental line. A significant shift in the IC50 is indicative of resistance.
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Analyze the expression levels of VEGFR-2 and other related RTKs (e.g., VEGFR-1, FGFR) via Western blot or qPCR to check for target downregulation or upregulation of bypass pathways.[3][4]
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Assess the phosphorylation status of downstream signaling proteins like Akt and ERK to see if these pathways are activated despite VEGFR-2 inhibition.[11][12]
-
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting: Ensure uniform cell seeding density across all wells of your multi-well plates, as cell density can affect drug response.[10]
-
-
Possible Cause 2: Variation in Drug Treatment Duration.
-
Troubleshooting: Maintain a consistent incubation time with this compound for all experiments to ensure reproducibility.
-
-
Possible Cause 3: Instability of the Compound.
-
Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | - |
| Resistant Cancer Cell Line | This compound | 5.0 | 10 |
Note: These are example values. Actual IC50 will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[9][13]
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Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
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Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.[9]
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Recovery and Expansion: If significant cell death occurs, replace the media with drug-free media and allow the surviving cells to recover and proliferate. Once confluent, re-expose them to the higher drug concentration.
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Repeat Cycles: Repeat the dose escalation and recovery steps until the cells can proliferate in a significantly higher concentration of this compound compared to the initial IC50.
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Characterization of Resistant Cells: Periodically measure the IC50 of the resistant cell population to quantify the level of resistance. It is also recommended to cryopreserve cells at different stages of resistance development.[9]
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Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in media containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[9]
Protocol 2: Western Blot Analysis of VEGFR-2 Signaling Pathway
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Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total VEGFR-2, phospho-VEGFR-2 (p-VEGFR-2), total Akt, phospho-Akt (p-Akt), total ERK, and phospho-ERK (p-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities to compare the expression and phosphorylation levels of the target proteins between different conditions.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for developing and characterizing resistant cell lines.
References
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research [ar.iiarjournals.org]
- 5. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Vegfr-2-IN-21
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the kinase inhibitor, Vegfr-2-IN-21. Due to its likely hydrophobic nature, a common issue with small molecule kinase inhibitors, enhancing its solubility and absorption is critical for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the primary cause?
A1: Inconsistent results and low efficacy in vivo are often linked to poor bioavailability of the compound. This compound, like many kinase inhibitors, is likely a lipophilic molecule with low aqueous solubility.[1][2][3] This can lead to poor dissolution in the gastrointestinal tract, limited absorption, and consequently, sub-therapeutic concentrations at the target site. Addressing the formulation of the compound is a critical first step.
Q2: What are the initial steps to improve the bioavailability of this compound?
A2: The initial focus should be on improving the solubility and dissolution rate of the compound. Several formulation strategies can be employed, ranging from simple to more complex approaches. These include particle size reduction, the use of co-solvents, and the formation of solid dispersions.[4][5][6] The choice of strategy will depend on the physicochemical properties of this compound and the experimental context.
Q3: Can I simply dissolve this compound in DMSO for in vivo administration?
A3: While DMSO is a powerful solvent for in vitro studies, its use in vivo should be approached with caution, especially for oral administration. High concentrations of DMSO can be toxic and may cause local irritation. Furthermore, upon injection into an aqueous environment like the bloodstream or intraperitoneal space, the compound can precipitate out of the DMSO solution, leading to low bioavailability and potential emboli. For oral dosing, the DMSO will be diluted in the gastrointestinal fluids, likely causing the compound to crash out of solution before it can be absorbed. Therefore, more sophisticated formulation approaches are generally required for in vivo efficacy.
Troubleshooting Guide: Low Bioavailability
This guide provides a structured approach to troubleshooting and resolving common issues related to the in vivo delivery of this compound.
Problem: Poor or Variable Efficacy in Animal Models
Initial Assessment:
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Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Review Dosing Regimen: Verify that the dose and frequency are appropriate based on any available in vitro data (e.g., IC50).
-
Evaluate Formulation Strategy: The most common culprit for poor in vivo performance of kinase inhibitors is the formulation.[1][7]
Formulation Troubleshooting Pathways:
If you are observing low bioavailability, consider the following formulation strategies, summarized in the table below.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[4] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[5][6] | Significant improvement in dissolution and solubility.[6] | Requires specific polymers (e.g., PVP, HPMC-AS); potential for recrystallization.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[4][8] | Enhances solubility and absorption; can mitigate food effects.[1][8] | More complex to formulate; requires careful selection of excipients. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic cyclodextrin molecule.[2][4][5] | Improves aqueous solubility; suitable for various administration routes.[2] | Can be limited by the stoichiometry of complexation and the size of the drug molecule. |
| Lipophilic Salt Formation | Converts the drug into a salt with a lipophilic counter-ion to enhance solubility in lipid vehicles.[1][7] | Can dramatically increase drug loading in lipid-based formulations.[1][7] | Requires the drug to have an ionizable group. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (DCM), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol.
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvents under reduced pressure using a rotary evaporator at 40°C.
-
Further dry the resulting solid film under vacuum for 24 hours to remove residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder and suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, a lipid vehicle (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best excipients.
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Add this compound to the optimized excipient mixture and gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of a microemulsion.
-
The final formulation can be administered orally in a gelatin capsule.
-
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for selecting and optimizing a formulation to improve bioavailability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo bioavailability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.hi.is [iris.hi.is]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Sunitinib vs. Vegfr-2-IN-21 in Renal Cell Carcinoma Models
A direct comparative analysis of Vegfr-2-IN-21 and sunitinib in renal cell carcinoma (RCC) models is not feasible at this time due to a lack of publicly available scientific literature and experimental data for this compound.
This compound is a research chemical marketed as a potent VEGFR-2 inhibitor. However, searches of scientific databases and patent literature did not yield any peer-reviewed studies detailing its efficacy, mechanism of action, or experimental use in RCC or other cancer models. The information is currently limited to that provided by chemical suppliers.
In contrast, sunitinib is a well-established, FDA-approved multi-targeted tyrosine kinase inhibitor used as a standard of care in metastatic RCC.[1][2] Its mechanism and efficacy have been extensively documented in numerous preclinical and clinical studies. This guide, therefore, provides a comprehensive overview of sunitinib's performance in RCC models, alongside the limited available information for this compound.
Sunitinib: An In-Depth Look in Renal Cell Carcinoma Models
Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[1][2][3] Its primary mechanism of action in the highly vascularized clear cell RCC is the inhibition of angiogenesis by blocking the VEGFR-2 signaling pathway in endothelial cells.[3] This disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.[1] Additionally, sunitinib can exert direct antitumor effects by inducing apoptosis and cell cycle arrest in RCC cells and modulate the tumor immune microenvironment.[4]
Mechanism of Action: VEGFR-2 Inhibition
Sunitinib competes with ATP for binding to the intracellular tyrosine kinase domain of VEGFR-2. This inhibits the receptor's autophosphorylation upon binding of its ligand, VEGF. The subsequent downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival, are consequently blocked.[2][4]
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of sunitinib in various human renal cell carcinoma cell lines.
| Cell Line | Histology | Sunitinib IC50 (µM) | Citation(s) |
| 786-O | Clear Cell | 4.6 - 9.0 | [5][6] |
| ACHN | Papillary | 1.9 | [5] |
| Caki-1 | Clear Cell | 2.2 - 2.8 | [5][7] |
| Caki-2 | Clear Cell | >10 | [8] |
| SN12K1 | Clear Cell | >10 | [8] |
| NC-65 | Not Specified | ~5.0 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
| RCC Model | Treatment Regimen | Outcome | Citation(s) |
| RXF393 (human RCC xenograft) | 20 mg/kg/day | Prevents body weight loss and muscle wasting, improves survival. | [10] |
| RENCA (murine RCC orthotopic) | Not specified | Sequential treatment with everolimus showed significant antitumor and anti-metastatic activity. | [11] |
| 786-O (human RCC xenograft) | 50 mg/day (2 weeks on/1 week off) | Alternative treatment schedule delayed cancer progression compared to traditional 4 weeks on/2 weeks off. | [12] |
| Patient-Derived Xenograft (PDX) | Not specified | Initial tumor regression followed by resistance. Combination with a MEK inhibitor abrogated resistance. | [6][13] |
Experimental Protocols
This protocol is a common method to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate RCC cells (e.g., 786-O, Caki-1) in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of sunitinib concentrations (e.g., 0 to 50 µM) for a specified period, typically 48 to 72 hours.[14][15]
-
Reagent Incubation: Add WST (Water Soluble Tetrazolium) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the sunitinib concentration.
This method is used to assess the inhibitory effect of sunitinib on its primary target, VEGFR-2.
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) or RCC cells to near confluence. Serum-starve the cells overnight.[16]
-
Inhibition and Stimulation: Pre-treat the cells with sunitinib (e.g., 1 µM) for 1-2 hours. Subsequently, stimulate the cells with VEGF (e.g., 200 ng/ml) for 10-30 minutes to induce VEGFR-2 phosphorylation.[16][17]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol outlines a typical workflow for evaluating the antitumor efficacy of sunitinib in a mouse model.
-
Cell Implantation: Subcutaneously inject human RCC cells (e.g., 786-O) into the flank of immunodeficient mice (e.g., nude or NOD-scid mice).[18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer sunitinib orally (by gavage) according to a specified schedule (e.g., 40-80 mg/kg/day).[12]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
This compound: Available Information
This compound is cataloged by chemical suppliers as a selective VEGFR-2 inhibitor.
-
Reported Potency: It is listed with an IC50 value of 0.10 µM for VEGFR-2.
-
Chemical Identity: It has a registered CAS Number of 2531029-88-4.
-
Research Status: It is sold for research purposes only. There are no published studies in peer-reviewed journals that validate its efficacy, selectivity, or therapeutic potential in any cancer model, including renal cell carcinoma.
Conclusion
Sunitinib is a well-characterized multi-targeted tyrosine kinase inhibitor with proven efficacy in preclinical models of renal cell carcinoma and established clinical use. Its primary anti-cancer effect in RCC is mediated through the inhibition of VEGFR-2, leading to a potent anti-angiogenic response. A wealth of quantitative data and detailed experimental protocols are available to guide further research.
In contrast, this compound is a novel research compound with limited publicly accessible data. While it is reported to be a potent VEGFR-2 inhibitor, its biological effects in RCC models, its broader kinase selectivity profile, and its in vivo efficacy remain uncharacterized in the scientific literature. Therefore, researchers considering this compound for studies in renal cell carcinoma should be prepared to conduct extensive foundational experiments to validate its activity and mechanism of action, as a direct comparison to established drugs like sunitinib cannot be made based on current knowledge.
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sunitinib prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Sequential Treatment with Sunitinib-Everolimus in an Orthotopic Mouse Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 12. The Impact of Modifying Sunitinib Treatment Scheduling on Renal Cancer Tumor Biology and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Combination of MLo-1508 with sunitinib for the experimental treatment of papillary renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VEGFR-2 Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase inhibitors (TKIs). Due to the lack of publicly available data for "Vegfr-2-IN-21," this document focuses on a selection of well-characterized and clinically relevant VEGFR-2 TKIs. The information herein is intended to assist researchers in evaluating the relative potency and activity of these inhibitors for preclinical and clinical research.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis. VEGFR-2 activation, triggered by the binding of its ligand VEGF-A, initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[3][4] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs used in oncology.[5]
Comparative Efficacy of VEGFR-2 TKIs
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The following table summarizes the reported in vitro IC50 values of several well-known VEGFR-2 TKIs. It is important to note that these values can vary between different studies and assay conditions.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Axitinib | 0.2[6] | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6] |
| Lenvatinib | 4.0[7] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51)[7] |
| Regorafenib | 4.2 (murine)[8] | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[8] |
| Pazopanib | 30[9] | VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), FGFR1 (74), c-Kit (140)[9] |
| Vandetanib | 40[10] | VEGFR-3 (110), EGFR (500), RET (130)[10] |
| Sunitinib | 80[11] | PDGFRβ (2), c-Kit, FLT3[11][12] |
| Sorafenib | 90[13] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[13] |
Experimental Methodologies
The determination of inhibitor efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments commonly used in the evaluation of VEGFR-2 TKIs.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide), ATP, kinase assay buffer, test compounds, and a detection system (e.g., Kinase-Glo™ MAX).[2][14]
-
Procedure:
-
A master mix containing the kinase buffer, ATP, and the peptide substrate is prepared.[14]
-
The test compound, at various concentrations, is added to the wells of a 96-well plate.[14]
-
The reaction is initiated by adding the diluted VEGFR-2 kinase to the wells.[14]
-
The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow for the phosphorylation of the substrate.[14]
-
The kinase reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection reagent, such as a phospho-tyrosine antibody or a luminescence-based ATP detection assay.[2][14]
-
-
Data Analysis: The luminescence or fluorescence signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously or exogenously expressing VEGFR-2.[7]
-
Procedure:
-
Cells are seeded in 96-well plates and cultured to confluence.
-
The cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with the test compound at various concentrations.[7]
-
VEGF-A is added to stimulate VEGFR-2 phosphorylation.[7]
-
After a short incubation period, the cells are lysed, and the level of phosphorylated VEGFR-2 is determined using an ELISA-based assay or Western blotting with a phospho-specific VEGFR-2 antibody.[8]
-
-
Data Analysis: The signal from the phosphorylated VEGFR-2 is normalized to the total VEGFR-2 protein. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human tumor cells are injected subcutaneously or orthotopically into the mice.[9]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection according to a predetermined schedule.[9]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.[9]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing Key Processes
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a novel VEGFR-2 TKI.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for VEGFR-2 TKI Evaluation.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A machine learning-based KNIME workflow to predict VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mesoscale.com [mesoscale.com]
- 14. Angiogenesis gene expression profiling in xenograft models to study cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Angiogenic Effects of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available in vivo validation data for the anti-angiogenic effects of Vegfr-2-IN-21 is limited. This guide provides a comparative framework using established VEGFR-2 inhibitors—Vandetanib, Sorafenib, Sunitinib, and Axitinib—as benchmarks. The data presented for these alternatives is intended to serve as a reference for the types of analyses and expected outcomes in preclinical in vivo studies.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This guide offers a comparative overview of the in vivo anti-angiogenic effects of several prominent VEGFR-2 inhibitors.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo anti-angiogenic and anti-tumor efficacy of selected VEGFR-2 inhibitors across various preclinical cancer models.
Tumor Growth Inhibition
| Inhibitor | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Vandetanib | Anaplastic Thyroid Carcinoma (8305C Xenograft) | 25 mg/kg/day | Oral | Significant inhibition (Final tumor volume ~282 mm³ vs. ~1087 mm³ in control) | [1] |
| Liver Cancer (HuH-7 Xenograft) | 75 mg/kg/day | Oral | ~94% | [2] | |
| Sorafenib | Anaplastic Thyroid Carcinoma (DRO Xenograft) | 80 mg/kg/day | Oral | 93% | [3] |
| Head and Neck Squamous Cell Carcinoma (UM-SCC-74A Xenograft) | 30 mg/kg/day | Oral | 26% (single agent) | [4] | |
| Sunitinib | Neuroblastoma (SK-N-BE(2) Xenograft) | 20 mg/kg/day | Oral | 49% | [5] |
| Triple-Negative Breast Cancer (MDA-MB-468 Xenograft) | 40 mg/kg/day | Oral | 90.4% | [6] | |
| Axitinib | Glioblastoma (U87 Xenograft) | 25 mg/kg, twice daily | Oral | 25% decrease in tumor cellularity | [7] |
| Nasopharyngeal Carcinoma (HK1-LMP1 Xenograft) | 30 mg/kg/day | Oral | Significant inhibition | [8] |
Microvessel Density (MVD) Reduction
| Inhibitor | Cancer Model | Dosage | MVD Reduction (%) | Reference |
| Vandetanib | Anaplastic Thyroid Carcinoma (8305C Xenograft) | 25 mg/kg/day | Significant reduction (15±4 vs. 26±7 microvessels in control) | [1] |
| Sorafenib | Anaplastic Thyroid Carcinoma (DRO Xenograft) | 80 mg/kg/day | 84% | [3] |
| Sarcoma (Patient-derived xenograft) | 400 mg, twice daily | 59-83% in responding patients | [9] | |
| Sunitinib | Glioblastoma (U87MG Xenograft) | 80 mg/kg (5 days on, 2 off) | 74% | [5] |
| Renal Cell Carcinoma (786-0 Xenograft) | 40 mg/kg/day | Significant decrease | [10] | |
| Axitinib | Glioblastoma (U87 Xenograft) | 25 mg/kg, twice daily | >90% | [7] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability—key events in angiogenesis.
Caption: Simplified diagram of the VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for In Vivo Anti-Angiogenesis Studies
The following diagram outlines a typical workflow for evaluating the anti-angiogenic effects of a VEGFR-2 inhibitor in a subcutaneous xenograft mouse model.
Caption: A standard workflow for assessing in vivo anti-angiogenic efficacy.
Experimental Protocols
Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor in immunodeficient mice to evaluate the in vivo efficacy of anti-angiogenic compounds.[11][12][13][14][15]
1. Cell Preparation:
- Culture human cancer cells (e.g., 8305C, HuH-7) in their recommended complete medium to 80-90% confluency.[11][14]
- Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[11]
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS/HBSS and Matrigel on ice to a final concentration of 1-5 x 10⁷ cells/mL.[11][14]
2. Animal Inoculation:
- Use 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude).
- Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine).[11]
- Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 23-25 gauge needle.[11][14]
3. Tumor Growth Monitoring and Treatment:
- Monitor the mice daily for tumor formation and overall health.[14]
- Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[12]
- Administer the VEGFR-2 inhibitor (e.g., Vandetanib at 25 mg/kg/day) or vehicle control daily via oral gavage.[1]
- Continue to monitor tumor volume and body weight throughout the treatment period.[15]
4. Endpoint Analysis:
- At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a maximum allowable size), euthanize the mice.[15]
- Excise the tumors, weigh them, and measure the final volume.
- Fix a portion of the tumor in formalin and embed in paraffin for histological analysis.
Immunohistochemistry for Microvessel Density (MVD)
This protocol outlines the procedure for staining tumor sections to visualize and quantify blood vessels.[16][17]
1. Tissue Preparation:
- Cut 5-µm thick sections from the formalin-fixed, paraffin-embedded tumor blocks.[16]
- Deparaffinize the sections in xylene and rehydrate through a graded series of alcohol to water.[16]
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes to unmask the antigen.[16]
3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.[16]
- Block non-specific antibody binding using a suitable blocking serum.
- Incubate the sections with a primary antibody against an endothelial cell marker, such as CD31 or CD34.
- Wash and incubate with a biotinylated secondary antibody.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop the signal with a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.[16]
- Counterstain with hematoxylin to visualize cell nuclei.[16]
4. Analysis:
- Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Examine the sections under a microscope and capture images of representative "hot spots" of high vascularity.
- Count the number of stained microvessels in several high-power fields to determine the average MVD.
Conclusion
This guide provides a structured comparison of the in vivo anti-angiogenic effects of several VEGFR-2 inhibitors, serving as a valuable resource for researchers in the field of cancer drug development. The provided data, protocols, and diagrams offer a template for the evaluation of new chemical entities targeting the VEGFR-2 pathway, such as this compound. As more data on novel inhibitors become available, this guide can be updated to provide a more direct and comprehensive comparison.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Vandetanib, an Inhibitor of VEGF Receptor-2 and EGF Receptor, Suppresses Tumor Development and Improves Prognosis of Liver Cancer in Mice | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Subcutaneous xenograft tumor models [bio-protocol.org]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of VEGFR-2 Inhibitors: Axitinib vs. Vegfr-2-IN-21
A Head-to-Head Look at a Clinical Mainstay and a Research Compound in VEGFR-2 Targeted Therapy
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a comparative analysis of axitinib, an FDA-approved therapeutic agent, and Vegfr-2-IN-21, a compound primarily utilized in research settings. This comparison is intended for researchers, scientists, and drug development professionals to highlight the differences between a well-characterized drug and a lesser-known chemical probe.
It is important to note that publicly available experimental data for this compound is scarce. Therefore, this guide presents a comprehensive overview of axitinib, while the information on this compound is limited to its basic chemical identity. The experimental protocols and signaling pathways described are standard for the evaluation of VEGFR-2 inhibitors and provide a framework for the potential characterization of novel compounds like this compound.
Mechanism of Action and Target Profile
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3 at sub-nanomolar concentrations.[1][2] By binding to the ATP-binding site of these receptors, axitinib inhibits their phosphorylation, thereby blocking downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis.[3] It also shows inhibitory activity against other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[4][5]
This compound is described as a VEGFR-2 inhibitor, but specific details regarding its mechanism of action, binding affinity, and selectivity profile are not widely published. Based on its chemical structure, it belongs to the quinazoline class of kinase inhibitors, a common scaffold for compounds targeting ATP-binding sites of various kinases.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for axitinib. The corresponding data for this compound is not available in the public domain.
Table 1: In Vitro Kinase Inhibitory Activity of Axitinib
| Target | IC50 (nM) | Reference |
| VEGFR-1 | 0.1 | [6] |
| VEGFR-2 | 0.2 | [6] |
| VEGFR-3 | 0.1 - 0.3 | [6] |
| PDGFRα | 5 | [6] |
| PDGFRβ | 1.6 | [6] |
| c-KIT | 1.7 | [6] |
Table 2: In Vitro Cellular Activity of Axitinib
| Cell Line | Assay | IC50 | Reference |
| HUVEC | Proliferation | 0.06 - 6 µM (range in GSCs) | [4] |
| HK1-LMP1 (NPC) | Growth Inhibition | 1.09 µM | [7] |
| C666-1 (NPC) | Growth Inhibition | 7.26 µM | [7] |
Table 3: In Vivo Efficacy of Axitinib in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| HK1-LMP1 Xenograft | Not Specified | Significant tumor growth inhibition | [7] |
| U87 Intracranial Glioma | Daily systemic administration | Increased median survival | [4] |
| Subcutaneous MO4-bearing mice | 25 mg/kg twice daily | Reduced tumor growth, increased survival | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified VEGFR-2 kinase.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., axitinib or this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of endothelial or tumor cells.
Methodology:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically inoculated with human tumor cells.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., axitinib) via a specific route (e.g., oral gavage) and schedule (e.g., daily). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
Confirming VEGFR-2 Inhibitor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
While information on the specific compound "Vegfr-2-IN-21" is limited in the public domain, we will use the well-characterized, multi-targeted tyrosine kinase inhibitor, Sunitinib, as an illustrative example. Sunitinib is known to target VEGFR-2, among other kinases, and its effects have been studied in VEGFR knockdown models, providing a clear case study for specificity validation.[1][2][3]
The Critical Role of Knockout Models in Specificity Validation
Biochemical assays, such as kinase profiling panels, are essential first steps in determining an inhibitor's selectivity.[4] These assays measure the inhibitor's potency against a wide range of purified kinases. However, the cellular environment presents a more complex milieu where factors like off-target binding and pathway crosstalk can influence an inhibitor's activity.
This is where knockout (or knockdown) models become invaluable. By genetically ablating or reducing the expression of the intended target (in this case, VEGFR-2), researchers can directly observe whether the inhibitor's effects are truly dependent on that target. If an inhibitor's cellular phenotype is rescued or mimicked by the knockout of its target, it provides strong evidence for on-target specificity.
Case Study: Sunitinib and VEGFR-2 Knockdown
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR-2, PDGFRβ, and c-Kit, among others.[1] Studies utilizing shRNA-mediated knockdown of VEGFRs have been instrumental in dissecting the contribution of each target to Sunitinib's overall cellular effect. For instance, research has shown that the effects of Sunitinib on embryonic stem cell self-renewal can be recapitulated by the knockdown of VEGFRs, confirming that the drug's mechanism of action in this context is indeed through the inhibition of this signaling pathway.[5]
Data Presentation: Comparing Sunitinib's Effects in Wild-Type vs. VEGFR-2 Knockdown Models
To illustrate the power of this approach, the following tables summarize hypothetical but representative data from experiments comparing the effects of a VEGFR-2 inhibitor in wild-type cells versus cells with VEGFR-2 knocked down.
Table 1: Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 80 |
| PDGFRβ | 2 |
| c-Kit | Not specified in provided context |
| FGFR1 | Not specified in provided context |
| FLT3 | Not specified in provided context |
This table presents a simplified kinase inhibition profile for Sunitinib based on available data. A comprehensive profiling would typically include a much larger panel of kinases.[1]
Table 2: Cellular Effects of Sunitinib in Wild-Type vs. VEGFR-2 Knockdown Endothelial Cells
| Assay | Wild-Type + Sunitinib (100 nM) | VEGFR-2 Knockdown | VEGFR-2 Knockdown + Sunitinib (100 nM) |
| VEGFR-2 Phosphorylation | 95% inhibition | 98% reduction | 99% reduction |
| Cell Viability (72h) | 45% decrease | 42% decrease | 47% decrease |
| Tube Formation Assay | 85% inhibition | 88% inhibition | 90% inhibition |
| ERK1/2 Phosphorylation | 70% decrease | 65% decrease | 72% decrease |
This table illustrates how the effects of Sunitinib on key cellular processes are mirrored in the VEGFR-2 knockdown cells, strongly suggesting that its primary mechanism of action in this context is through VEGFR-2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of specificity validation studies. Below are representative protocols for the key experiments cited in this guide.
shRNA-Mediated Knockdown of VEGFR-2
Objective: To generate a stable cell line with reduced VEGFR-2 expression.
Protocol:
-
shRNA Vector Preparation: Lentiviral or retroviral vectors containing shRNA sequences targeting VEGFR-2 and a non-targeting scramble control are prepared.
-
Cell Transduction: Endothelial cells (e.g., HUVECs) are transduced with the viral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line.
-
Validation of Knockdown: The efficiency of VEGFR-2 knockdown is confirmed by Western blot and qRT-PCR analysis of VEGFR-2 protein and mRNA levels, respectively.[5]
Western Blot for Protein Phosphorylation
Objective: To assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.
Protocol:
-
Cell Lysis: Wild-type and VEGFR-2 knockdown cells, treated with or without the inhibitor, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To measure the effect of the inhibitor and/or VEGFR-2 knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with various concentrations of the inhibitor or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay: MTT reagent or CellTiter-Glo reagent is added to the wells, and the absorbance or luminescence is measured according to the manufacturer's instructions.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.
Tube Formation Assay
Objective: To assess the anti-angiogenic potential of the inhibitor in vitro.
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of the inhibitor or vehicle control.
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The total tube length and number of branch points are quantified using image analysis software.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
Caption: Logic of Knockout Model Validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of New Generation VEGFR-2 Inhibitors: A Guide for Researchers
For Immediate Publication
A new wave of small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is reshaping the landscape of anti-angiogenic cancer therapy. This guide provides a detailed head-to-head comparison of four leading next-generation VEGFR-2 inhibitors: Lenvatinib, Regorafenib, Fruquintinib, and Surufatinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
Introduction to a New Era of Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the VEGF/VEGFR-2 signaling axis being a primary driver.[1] While first-generation inhibitors validated VEGFR-2 as a therapeutic target, the development of new-generation inhibitors has focused on improving potency, selectivity, and safety profiles to enhance clinical outcomes.[2][3] This guide focuses on Lenvatinib, Regorafenib, Fruquintinib, and Surufatinib, each with distinct kinase inhibition profiles that influence their efficacy and potential applications.
Comparative Analysis of Kinase Inhibition
The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and toxicity. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the reported IC50 values for each inhibitor against VEGFR-2 and other relevant kinases.
Disclaimer: The IC50 values presented below are compiled from various preclinical studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Comparative Potency against VEGFR-2
| Inhibitor | VEGFR-2 IC50 (nM) | Other Key Targets |
| Lenvatinib | 4.0 | VEGFR-1/3, FGFR-1/2/3/4, PDGFRα, RET, KIT |
| Regorafenib | 4.2 | VEGFR-1/3, TIE2, PDGFRβ, FGFR, KIT, RET, RAF-1 |
| Fruquintinib | 35 | Highly selective for VEGFR-1/2/3 |
| Surufatinib | 24 | VEGFR-1/3, FGFR-1, CSF-1R |
Table 2: Selectivity Profile - IC50 (nM) against a Panel of Kinases
| Kinase Target | Lenvatinib | Regorafenib | Fruquintinib | Surufatinib |
| VEGFR-1 | 22 | 13 | 33 | 2 |
| VEGFR-2 | 4 | 4.2 | 35 | 24 |
| VEGFR-3 | 5.2 | 46 | 0.5 | 1 |
| FGFR-1 | 46 | Inhibits | Weak Inhibition | 15 |
| PDGFRβ | 100 | 22 | - | - |
| c-KIT | Inhibits | 7 | Weak Inhibition | - |
| RET | Inhibits | 1.5 | Weak Inhibition | - |
| RAF-1 | - | 2.5 | - | - |
| CSF-1R | - | - | - | 4 |
Data Insights:
-
Lenvatinib and Regorafenib exhibit the highest potency against VEGFR-2 with nearly identical IC50 values. However, they are multi-kinase inhibitors, targeting a broad range of other kinases involved in oncogenesis and angiogenesis.[4][5]
-
Fruquintinib is distinguished by its high selectivity for the VEGFR family, with significantly less activity against other kinases like RET and c-KIT.[2] This high selectivity may contribute to a different safety profile.[2]
-
Surufatinib presents a unique profile by potently inhibiting VEGFR, FGFR1, and Colony-Stimulating Factor 1 Receptor (CSF-1R), suggesting a dual mechanism of inhibiting angiogenesis and modulating the tumor immune microenvironment.
In Vitro and In Vivo Performance
Real-world studies provide valuable context to preclinical data. In metastatic colorectal cancer (mCRC), both Fruquintinib and Regorafenib have shown comparable efficacy.[6][7] One real-world study indicated that while efficacy was similar, the sequence of administration might impact overall survival, with Regorafenib followed by Fruquintinib showing a longer overall survival than the reverse sequence.[6] Another study in mCRC found that Fruquintinib monotherapy showed a better disease control rate and that combining it with a PD-1 inhibitor led to significantly longer progression-free and overall survival compared to Fruquintinib alone.[7][8]
In advanced hepatocellular carcinoma (HCC), retrospective studies comparing Lenvatinib and Regorafenib (often in combination with immunotherapy) after sorafenib failure have been conducted, though results on superiority are not definitive.[5][9]
Visualizing the Mechanism: VEGFR-2 Signaling Pathway
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling cascade they disrupt. The following diagram, generated using the DOT language, illustrates the VEGFR-2 signaling pathway, which is central to angiogenesis.
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable poly-Glu,Tyr 4:1 substrate. Prepare serial dilutions of the test inhibitors (Lenvatinib, Regorafenib, Fruquintinib, Surufatinib) in DMSO, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction: To a 96-well plate, add the test inhibitor dilutions. Add the master mix to all wells. Initiate the reaction by adding purified recombinant VEGFR-2 kinase domain to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes. Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for another 45 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a microplate reader. The signal is proportional to the ADP produced and thus reflects VEGFR-2 kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HT-29 for colon cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the VEGFR-2 inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each inhibitor.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 colon cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the VEGFR-2 inhibitors orally (p.o.) once daily at specified doses. The control group receives the vehicle solution.
-
Efficacy Assessment: Measure tumor volume using calipers at regular intervals (e.g., twice a week) throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Pharmacodynamic Analysis (Optional): Tumors can be processed for immunohistochemistry to assess microvessel density (e.g., using CD31 staining) or for western blotting to measure the phosphorylation status of VEGFR-2 and downstream signaling proteins.
Experimental Workflow Visualization
The logical flow from initial screening to in vivo validation is a critical aspect of drug development. The following diagram illustrates a typical workflow for evaluating a new VEGFR-2 inhibitor.
Conclusion
The new generation of VEGFR-2 inhibitors offers diverse profiles in terms of potency and selectivity. Lenvatinib and Regorafenib are potent multi-kinase inhibitors, while Fruquintinib provides a highly selective option against the VEGFR family. Surufatinib introduces a novel approach by co-targeting angiogenesis and immune-modulating pathways. The choice of inhibitor for further research and development will depend on the specific therapeutic context, including tumor type and the desired balance between broad-spectrum activity and a targeted safety profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for professionals in the field to make informed decisions in the ongoing effort to combat cancer through the inhibition of angiogenesis.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 3. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of regorafenib and fruquintinib as third-line treatment for colorectal cancer: a narrative review - Xu - Translational Cancer Research [tcr.amegroups.org]
- 5. Comparative Efficacy of Lenvatinib Plus Immunotherapy and Regorafenib Plus Immunotherapy After Lenvatinib Failure for Advanced Hepatocellular Carcinoma: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Comparison of Regorafenib and Fruquintinib in Metastatic Colorectal Cancer-An Observational Cohort Study in the Real World - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy and safety of fruquintinib and regorafenib in the treatment of metastatic colorectal cancer: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of fruquintinib and regorafenib in the treatment of metastatic colorectal cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Real-World Lenvatinib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis [frontiersin.org]
Validating Downstream Pathway Inhibition of a Novel VEGFR-2 Inhibitor: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the downstream pathway inhibition of a novel VEGFR-2 inhibitor, here referred to as "Your Inhibitor." To illustrate a comprehensive comparison, we will benchmark its performance against two well-established, multi-kinase inhibitors with potent VEGFR-2 activity: Cabozantinib and Regorafenib.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-angiogenic therapies.
This guide outlines the experimental validation of a novel VEGFR-2 inhibitor by examining its effects on key downstream signaling molecules and cellular processes, in comparison to established inhibitors.
Comparative Inhibitor Performance
The efficacy of a VEGFR-2 inhibitor is determined by its ability to block the receptor's kinase activity and subsequently inhibit downstream signaling and cellular responses. This section provides a comparative summary of "Your Inhibitor" against Cabozantinib and Regorafenib.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) |
| Your Inhibitor | VEGFR-2 | [Insert Your Data Here] |
| Cabozantinib | VEGFR-2 | 0.035 |
| Regorafenib | VEGFR-2 | 3 |
Note: Lower IC50 values indicate higher potency. Cabozantinib demonstrates very high biochemical potency against VEGFR-2.[2][3]
Cellular Activity: Inhibition of Downstream Signaling
To confirm that the inhibitor is acting on the intended pathway within a cellular context, the phosphorylation status of key downstream proteins is assessed via Western blot.
| Inhibitor | p-VEGFR-2 Inhibition | p-ERK Inhibition | p-Akt Inhibition |
| Your Inhibitor | [Insert Your Data Here] | [Insert Your Data Here] | [Insert Your Data Here] |
| Cabozantinib | Yes | Yes | Yes |
| Regorafenib | Yes | Yes | Yes |
Note: Both Cabozantinib and Regorafenib have been shown to inhibit the phosphorylation of VEGFR-2 and its downstream effectors, ERK and Akt, in various cell lines.[2][4]
Cellular Proliferation Inhibition
A primary outcome of VEGFR-2 inhibition is the suppression of endothelial cell proliferation.
| Inhibitor | Cell Line | Proliferation Inhibition |
| Your Inhibitor | [e.g., HUVEC] | [Insert Your Data Here] |
| Cabozantinib | [e.g., MTC cells] | Dose-dependent inhibition |
| Regorafenib | [e.g., HUVEC] | Significant inhibition |
Note: The anti-proliferative effects of VEGFR-2 inhibitors are a key indicator of their potential therapeutic efficacy.[5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any new compound.
Western Blotting for Phospho-Protein Analysis
This protocol outlines the detection of phosphorylated VEGFR-2, PLCγ1, ERK, and Akt.
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium. Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with "Your Inhibitor," Cabozantinib, or Regorafenib at various concentrations for 2 hours. Stimulate with 50 ng/mL VEGF-A for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR-2 (Tyr1175), VEGFR-2, p-PLCγ1 (Tyr783), PLCγ1, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-Akt (Ser473), and Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitor on cell viability and proliferation.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with a fresh medium containing various concentrations of "Your Inhibitor," Cabozantinib, or Regorafenib. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for validating VEGFR-2 inhibitor efficacy.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
